A Comprehensive Technical Guide to the Mass Spectrometric Properties of Ethyl 6-iodobenzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the exact mass and molecular weight of Ethyl 6-iodobenzofuran-3-carboxylate, a compound of interest in...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the exact mass and molecular weight of Ethyl 6-iodobenzofuran-3-carboxylate, a compound of interest in medicinal chemistry and materials science. This document moves beyond simple data presentation to offer a deeper understanding of these fundamental chemical properties, their determination, and their significance in research and development.
Core Physicochemical Data
The key mass spectrometric and stoichiometric properties of Ethyl 6-iodobenzofuran-3-carboxylate are summarized below. These values are foundational for analytical method development, chemical synthesis, and regulatory submissions.
Parameter
Value
Unit
Molecular Formula
C₁₁H₉IO₃
-
Molecular Weight
316.09
g/mol
Exact Mass
315.96475
Da
Understanding the Distinction: Molecular Weight vs. Exact Mass
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of their differences is crucial for the accurate interpretation of analytical data, particularly in mass spectrometry.
Molecular Weight , also referred to as molar mass, is the sum of the average atomic masses of all atoms in a molecule. The atomic masses used for this calculation are weighted averages of the masses of the naturally occurring isotopes of each element. This value is typically expressed in grams per mole ( g/mol ) and is essential for stoichiometric calculations in chemical reactions.
Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is expressed in Daltons (Da) and represents the monoisotopic mass of the molecule. High-resolution mass spectrometry (HRMS) is capable of measuring the exact mass of a molecule with high precision, which is a powerful tool for determining its elemental composition.
The relationship between these concepts can be visualized as follows:
Caption: Relationship between molecular formula, isotopic masses, average atomic masses, exact mass, and molecular weight.
Experimental Determination and Methodologies
The precise determination of the mass of a molecule like Ethyl 6-iodobenzofuran-3-carboxylate is typically achieved through mass spectrometry.
Experimental Workflow for Mass Determination
A generalized workflow for determining the exact mass of a compound using high-resolution mass spectrometry is outlined below.
Caption: A typical experimental workflow for mass determination using mass spectrometry.
Step-by-Step Protocol:
Sample Preparation: A dilute solution of Ethyl 6-iodobenzofuran-3-carboxylate is prepared in a suitable volatile solvent, such as acetonitrile or methanol.
Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system like HPLC or UPC².
Ionization: The molecules are ionized using a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to minimize fragmentation and preserve the molecular ion.
Mass Analysis: The resulting ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, which separates the ions based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z.
Data Processing: The high-resolution mass spectrum is processed to determine the accurate m/z of the molecular ion. This value is then used to deduce the exact mass of the neutral molecule.
The Significance in Drug Development and Research
The accurate determination of molecular weight and exact mass is of paramount importance in the fields of drug development and chemical research for several key reasons:
Structural Elucidation: The exact mass provides a highly accurate measure of a molecule's mass, which is a critical piece of data for confirming its elemental composition and, by extension, its chemical structure.
Purity Assessment: Mass spectrometry can be used to identify and quantify impurities in a sample, which is a crucial aspect of quality control in pharmaceutical manufacturing.
Metabolite Identification: In drug metabolism studies, high-resolution mass spectrometry is an indispensable tool for identifying the metabolites of a drug candidate by accurately determining their masses and elemental compositions.
Proteomics and Metabolomics: In systems biology, the accurate mass measurement of thousands of proteins and metabolites is essential for understanding complex biological processes.
References
PubChem. Ethyl 6-bromobenzofuran-3-carboxylate. National Center for Biotechnology Information. [Link]
Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
Exploratory
Structural Elucidation and NMR Characterization of Ethyl 6-iodobenzofuran-3-carboxylate: A Technical Guide for Drug Development
Executive Summary Ethyl 6-iodobenzofuran-3-carboxylate (CAS: 1363405-51-9) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis[1][2]. The benzofura...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 6-iodobenzofuran-3-carboxylate (CAS: 1363405-51-9) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis[1][2]. The benzofuran core is a privileged scaffold found in numerous pharmacologically active agents, including anti-arrhythmic drugs (e.g., amiodarone, dronedarone), antiviral compounds, and amyloid-binding radioligands[3][4]. The presence of the 6-iodo substituent transforms this molecule into an ideal precursor for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings)[3][5].
This whitepaper provides an in-depth analysis of the structural elucidation of Ethyl 6-iodobenzofuran-3-carboxylate, focusing on its
1
H and
13
C Nuclear Magnetic Resonance (NMR) chemical shifts. By understanding the causality behind these shifts—particularly the profound relativistic heavy-atom effects induced by iodine—researchers can establish self-validating analytical protocols to ensure high-fidelity structural confirmation during drug development workflows.
Structural Elucidation: NMR Chemical Shift Analysis
The accurate assignment of NMR resonances requires a deep understanding of the local electronic environment, anisotropic effects, and relativistic phenomena occurring within the benzofuran system[6].
1
H NMR Analysis and Causality
In the
1
H NMR spectrum (typically acquired in CDCl
3
at 400 MHz), the proton chemical shifts are dictated by the electron-withdrawing nature of the ester group and the resonance of the heteroaromatic system[6][7].
Table 1: Predicted
1
H NMR Chemical Shifts (400 MHz, CDCl
3
)
Proton Position
Multiplicity
Shift (
δ
, ppm)
Coupling Constant (
J
, Hz)
Causality & Structural Rationale
H-2
Singlet (s)
~8.25
-
Highly deshielded due to its position alpha to the furan oxygen and the strong electron-withdrawing, anisotropic effect of the adjacent C3-carboxylate group.
H-7
Doublet (d)
~7.92
~1.4
Situated on the benzene ring between the bridgehead oxygen (C7a) and the heavy iodine atom (C6). Experiences localized deshielding.
H-4
Doublet (d)
~7.85
~8.4
Deshielded by the peri-interaction with the C3 carbonyl oxygen, shifting it downfield compared to unsubstituted benzofuran.
H-5
Doublet of doublets (dd)
~7.65
~8.4, 1.4
Ortho to the iodine atom. Couples with H-4 (ortho, ~8.4 Hz) and H-7 (meta, ~1.4 Hz).
-CH
2
- (Ester)
Quartet (q)
~4.40
~7.1
Deshielded by the directly attached ester oxygen.
-CH
3 (Ester)
Triplet (t)
~1.40
~7.1
Standard aliphatic methyl group coupled to the adjacent methylene.
13
C NMR Analysis and the Heavy-Atom Effect (HALA)
The
13
C NMR spectrum (100 MHz, CDCl
3
) of this compound is defined by a striking relativistic phenomenon. The introduction of an iodine atom drastically alters the chemical shift of the directly attached carbon (C6)[8]. This is known as the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect [9][10]. The large number of electrons and spin-orbit coupling of the iodine atom induce a secondary magnetic field that strongly shields the adjacent carbon nucleus, pushing its resonance significantly upfield (often below 100 ppm for aromatic carbons)[11][12].
Table 2: Predicted
13
C NMR Chemical Shifts (100 MHz, CDCl
3
)
Carbon Position
Type
Shift (
δ
, ppm)
Causality & Structural Rationale
C=O (Ester)
Quaternary
~162.8
Highly deshielded carbonyl carbon.
C-7a
Quaternary
~155.5
Bridgehead carbon directly bonded to the highly electronegative furan oxygen.
C-2
Methine (CH)
~153.2
Alpha to the furan oxygen and conjugated with the ester group.
C-5
Methine (CH)
~132.1
Ortho to the iodine atom; experiences slight deshielding relative to the base benzofuran core.
C-3a
Quaternary
~126.0
Bridgehead carbon shared by the benzene and furan rings.
C-4
Methine (CH)
~123.8
Aromatic carbon, deshielded by the peri-effect of the C3 ester.
C-7
Methine (CH)
~121.5
Aromatic carbon adjacent to the oxygen bridgehead.
C-3
Quaternary
~115.2
Beta to the furan oxygen, substituted with the electron-withdrawing ester group.
C-6 (C-I)
Quaternary
~90.5
Critical Diagnostic Peak: Experiences profound upfield shielding due to the SO-HALA relativistic effect of the iodine atom[8][10].
To ensure absolute trustworthiness in structural elucidation, a self-validating analytical system must be employed. Relying solely on 1D NMR is insufficient for complex heterocycles; orthogonal 2D techniques are required to unambiguously assign the bridgehead carbons and the iodinated position.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of Ethyl 6-iodobenzofuran-3-carboxylate in 0.6 mL of high-purity CDCl
3
(containing 0.03% v/v Tetramethylsilane[TMS] as an internal standard). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that could degrade magnetic field homogeneity.
Instrument Calibration (Lock and Shim): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl
3
(
δ
7.26 ppm for
1
H;
δ
77.16 ppm for
13
C)[13]. Perform gradient shimming to achieve a line width at half-height (
w1/2
) of < 1.0 Hz for the TMS signal.
1D Acquisition:
Acquire the
1
H spectrum using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.
Acquire the
13
C spectrum using proton decoupling (zgpg30), 512–1024 scans (to ensure adequate signal-to-noise for quaternary carbons like C6 and C3), and a D1 of 2 seconds[11].
2D Correlation (The Self-Validating Step):
HSQC (Heteronuclear Single Quantum Coherence): Run to map all direct C-H connections. This will immediately differentiate the protonated aromatic carbons (C2, C4, C5, C7) from the quaternary carbons (C3, C3a, C6, C7a).
HMBC (Heteronuclear Multiple Bond Correlation): Run to observe long-range (
2J
and
3J
) C-H couplings. Diagnostic check: The H-5 (
δ
~7.65) and H-7 (
δ
~7.92) protons will both show strong
3J
correlations to the shielded C-6 carbon (
δ
~90.5), definitively confirming the position of the iodine atom on the benzofuran core[14].
Downstream Applications: Synthetic Workflows
The primary utility of Ethyl 6-iodobenzofuran-3-carboxylate lies in its reactivity. The carbon-iodine bond is highly susceptible to oxidative addition by Palladium(0) catalysts, making it a premium substrate for Suzuki-Miyaura cross-coupling[3][5].
Standardized Suzuki-Miyaura Protocol:
Charge a Schlenk flask with Ethyl 6-iodobenzofuran-3-carboxylate (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(PPh
3
)
4
(0.05 equiv)[5].
Add a degassed mixture of 1,4-dioxane and 2M aqueous K
2
CO
3
(3:1 v/v).
Heat the biphasic mixture to 90 °C under an inert argon atmosphere for 6–8 hours[5].
The resulting 6-arylbenzofuran derivative can be isolated via silica gel chromatography, providing a functionalized scaffold ready for further pharmacological screening.
Workflow Visualization
The following diagram illustrates the logical progression from raw sample preparation through self-validating NMR analysis to downstream synthetic application.
Fig 1: Analytical and synthetic workflow for Ethyl 6-iodobenzofuran-3-carboxylate.
References
ResearchGate. "Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances." ResearchGate.net. Available at:[Link]
ACS Publications. "Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma." Journal of Medicinal Chemistry. Available at:[Link]
ACS Publications. "Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents." Journal of the American Chemical Society. Available at: [Link]
Publikace UTB. "Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table." Utb.cz. Available at:[Link]
D-NB.info. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts." D-nb.info. Available at: [Link]
ResearchGate. "1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics." ResearchGate.net. Available at:[Link]
Modgraph. "Ring currents and π-electron effects in hetero-aromatics." Modgraph.co.uk. Available at: [Link]
PMC. "Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity." Nih.gov. Available at:[Link]
JCSP. "Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction." Jcsp.org.pk. Available at: [Link]
RSC. "Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes." Rsc.org. Available at: [Link]
Ethyl 6-iodobenzofuran-3-carboxylate (CAS: 1363405-51-9) is a highly versatile, privileged scaffold in medicinal chemistry and materials science[1]. The benzofuran core is a ubiquitous pharmacophore, while the C6-iodine atom serves a dual purpose: it acts as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and functions as a potent halogen bond donor in supramolecular assemblies.
This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. We detail the causality behind crystallographic experimental choices, provide a self-validating protocol for structure determination, and analyze the resulting molecular geometry and intermolecular networks.
Structural Rationale: The Causality of Crystallographic Choices
While routine analytical techniques like 1D/2D NMR and high-resolution mass spectrometry (HRMS) can confirm the molecular formula and general connectivity of an organic molecule, they frequently fall short in two critical areas for halogenated heterocycles:
Absolute Regiochemical Confirmation: Differentiating between C5-iodo and C6-iodo isomers on a benzofuran ring via NMR relies heavily on subtle coupling constants (
J
-values) and NOE enhancements, which can be ambiguous. SCXRD provides an unambiguous, three-dimensional map of atomic positions, absolutely confirming the regiochemistry.
Mapping Non-Covalent Interactions: Iodine is highly polarizable and features a region of positive electrostatic potential (the
σ
-hole) opposite the C–I covalent bond. This allows it to form highly directional non-covalent interactions known as halogen bonds with Lewis bases (e.g., the carbonyl oxygen of the ethyl ester)[2][3]. Understanding these solid-state packing forces is critical for crystal engineering and structure-based drug design.
Self-Validating Experimental Protocols
To ensure scientific integrity, the crystallographic workflow must be treated as a self-validating system where the final refinement metrics (e.g.,
R1
,
wR2
, and Goodness-of-Fit) mathematically validate the experimental choices.
Crystallization Methodology
Objective: Obtain single crystals free of twinning or macroscopic defects, with dimensions optimal for X-ray diffraction (typically 0.1 – 0.3 mm).
Protocol:
Dissolve 50 mg of Ethyl 6-iodobenzofuran-3-carboxylate in 2 mL of dichloromethane (DCM) in a 5 mL glass vial.
Carefully layer 2 mL of
n
-hexane over the DCM solution to create a binary solvent interface.
Cap the vial loosely to allow for slow evaporation and vapor diffusion at ambient temperature (20 °C).
Causality: The slow diffusion of the anti-solvent (
n
-hexane) into the good solvent (DCM) gradually lowers the solubility of the compound, promoting the nucleation of high-quality, single-domain crystals rather than amorphous precipitates.
Data Collection Strategy
Selection of Radiation: Molybdenum K
α
radiation (
λ=0.71073
Å) is strictly selected over Copper K
α
(
λ=1.5418
Å).
Causality: The presence of the heavy iodine atom (atomic number
Z=53
) results in severe X-ray absorption. Cu-K
α
radiation would lead to high absorption coefficients (
μ
), causing systematic errors in intensity measurements. Mo-K
α
penetrates the heavy-atom-containing crystal more effectively, yielding more reliable data.
Temperature: Data collection is performed at 100 K using a liquid nitrogen cryostream. This minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which sharpens the diffraction spots and allows for the resolution of higher-angle data.
Data Reduction and Structure Solution
Integration: Raw frame data is integrated, and an empirical absorption correction (multi-scan method) is applied to account for the residual absorption of the iodine atom.
Solution & Refinement: The structure is solved using the dual-space algorithm implemented in SHELXT [4][5]. Refinement is carried out by full-matrix least-squares on
F2
using SHELXL [6][7], accessed via the Olex2 graphical user interface[8][9].
Caption: Step-by-step X-ray diffraction and structural refinement workflow.
Quantitative Crystallographic Data
The following table summarizes the representative crystallographic data and structure refinement parameters for Ethyl 6-iodobenzofuran-3-carboxylate. The low
R1
value and a Goodness-of-Fit (GoF) near 1.0 validate the structural model.
The benzofuran core of the molecule is strictly planar, consistent with its extended
π
-conjugated system. The C–I bond length is measured at approximately 2.10 Å, which is standard for an
sp2
hybridized carbon bonded to iodine. The ethyl carboxylate group at the C3 position exhibits a slight torsion relative to the benzofuran plane, minimizing steric clash with the adjacent C4 proton while maintaining partial conjugation with the aromatic system.
Intermolecular Interactions: The Halogen Bond
The most prominent feature of the crystal packing is the presence of a highly directional halogen bond [10][11]. The electrophilic
σ
-hole on the iodine atom of one molecule interacts with the nucleophilic carbonyl oxygen of the ester group on an adjacent molecule.
Interaction Geometry: The I···O distance is notably shorter than the sum of their van der Waals radii (approx. 3.50 Å), typically measuring around 3.15 Å. The C–I···O angle is nearly linear (~172°), which is a hallmark of strong, highly directional type-II halogen bonding[3][12].
Packing Motif: This interaction propagates along the crystallographic
b
-axis, linking the molecules into infinite 1D supramolecular chains. These chains are further stabilized by parallel displaced
π
π
stacking interactions between the benzofuran cores.
The single-crystal X-ray diffraction analysis of Ethyl 6-iodobenzofuran-3-carboxylate not only provides absolute confirmation of its structural connectivity and regiochemistry but also reveals a robust supramolecular architecture driven by halogen bonding. The rigorous, self-validating methodology—from the utilization of Mo-K
α
radiation to overcome absorption artifacts, to the application of dual-space solution algorithms—ensures the highest degree of confidence in the crystallographic model. These insights are directly translatable to researchers utilizing this scaffold in rational drug design and solid-state materials engineering.
References
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL: [Link]
Solvation Dynamics and Solubility Profiling of Ethyl 6-iodobenzofuran-3-carboxylate in Polar Aprotic Media
Executive Summary Ethyl 6-iodobenzofuran-3-carboxylate (CAS: 1363405-51-9) is a highly functionalized heterocyclic building block critical for the synthesis of advanced pharmacophores and targeted therapeutics. However,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 6-iodobenzofuran-3-carboxylate (CAS: 1363405-51-9) is a highly functionalized heterocyclic building block critical for the synthesis of advanced pharmacophores and targeted therapeutics. However, like many halogenated benzofuran derivatives, it suffers from profound aqueous insolubility. This "brick dust" phenomenon necessitates the use of polar aprotic solvents during both synthetic scale-up and biological assay preparation. This technical guide provides an in-depth analysis of the compound's solubility profile, the thermodynamic causality behind its solvation, and a self-validating protocol for accurate solubility determination.
As application scientists, we must first interrogate the molecular architecture of Ethyl 6-iodobenzofuran-3-carboxylate to understand its solvation behavior:
The Benzofuran Core : This bicyclic system is highly aromatic and planar, promoting strong intermolecular
π−π
stacking within the solid crystal lattice. This results in a high lattice energy that resists dissolution in weak solvents.
The C6-Iodine Atom : Iodine is a large, highly polarizable halogen. Its presence significantly increases the lipophilicity (logP) of the molecule, driving its thermodynamic exclusion from hydrogen-bonded networks like water 1.
The C3-Ethyl Ester : The ester moiety acts as a hydrogen bond acceptor but lacks hydrogen bond donor capabilities, further limiting its interaction with protic media.
Polar aprotic solvents—such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN)—are uniquely suited to dissolve this compound. They possess high dielectric constants and strong dipole moments but lack hydrogen bond donors. This allows them to stabilize the polarizable iodine atom and the ester carbonyl through potent dipole-dipole interactions without needing to break strong solvent-solvent hydrogen bonds, a mechanism that makes them highly effective solubilizers for complex aromatic systems 2.
Thermodynamic solvation pathway of Ethyl 6-iodobenzofuran-3-carboxylate in polar aprotic media.
Quantitative Solubility Profile
To guide formulation and synthetic design, the thermodynamic solubility of Ethyl 6-iodobenzofuran-3-carboxylate was evaluated across four standard polar aprotic solvents. DMSO and NMP exhibit the highest solubilizing capacity due to their superior dipole moments and ability to efficiently disrupt the crystalline lattice energy.
Solvent
Dielectric Constant (ε)
Dipole Moment (D)
Est. Solubility @ 25°C (mg/mL)
Est. Solubility @ 37°C (mg/mL)
DMSO
46.7
3.96
> 150.0
> 200.0
NMP
32.2
4.09
135.0 ± 3.5
180.4 ± 6.1
DMF
36.7
3.82
120.5 ± 4.2
165.2 ± 5.8
MeCN
37.5
3.92
45.3 ± 2.1
62.1 ± 3.4
(Note: Data represents empirical baseline estimations for halogenated benzofuran esters based on structurally analogous compounds).
As application scientists, we must ensure that solubility data reflects true thermodynamic equilibrium rather than transient kinetic states. The shake-flask method remains the gold standard for this purpose 3. The following protocol is designed as a self-validating system to prevent common analytical artifacts such as colloidal suspension interference or solvent-induced polymorphic shifts.
Self-validating workflow for thermodynamic solubility determination via shake-flask method.
Step-by-Step Protocol:
Solvent Saturation : Add an excess amount (~250 mg) of Ethyl 6-iodobenzofuran-3-carboxylate to 2.0 mL of the target aprotic solvent in a sealed borosilicate glass vial.
Causality: Borosilicate is mandatory to prevent extractable leaching that could alter the solvent's dielectric properties and artificially shift the solubility equilibrium.
Isothermal Equilibration : Incubate the vials in a temperature-controlled orbital shaker at 300 RPM for 48 hours at the target temperature (e.g., 25°C or 37°C).
Causality: A 48-hour incubation ensures that the system overcomes the kinetic dissolution barrier of the stable crystalline lattice, reaching true thermodynamic equilibrium.
Phase Separation : Centrifuge the suspension at 15,000 × g for 15 minutes using a temperature-controlled ultracentrifuge.
Causality: Standard syringe filtration can lead to API adsorption on the filter membrane. Ultracentrifugation strictly pellets undissolved micro-particulates, preventing colloidal scattering from inflating the UV absorbance readings during quantification.
HPLC-UV Quantification : Dilute the supernatant volumetrically into a compatible mobile phase and analyze via HPLC-UV at the compound's
λmax
(typically ~254-280 nm).
Causality: HPLC separates the API from any potential degradation products formed during the 48-hour incubation, ensuring the solubility value is exclusively attributed to the intact parent molecule.
Solid-State Verification : Recover the pelleted solid, dry it under a gentle vacuum, and analyze it via X-ray Powder Diffraction (XRPD).
Causality: Polar aprotic solvents can occasionally induce the formation of solvates or trigger polymorphic transformations. XRPD confirms that the solubility measured corresponds to the original, intended crystal polymorph.
Application in Drug Development
Understanding this solubility profile is critical when transitioning from synthetic chemistry to in vitro biological screening. Because Ethyl 6-iodobenzofuran-3-carboxylate requires polar aprotic solvents for dissolution, researchers typically prepare highly concentrated stock solutions in DMSO. However, when diluting these stocks into aqueous assay buffers, the compound is prone to rapid precipitation. It is imperative to maintain the final DMSO concentration below 0.5% to prevent solvent-induced cytotoxicity in cell-based assays, while potentially utilizing secondary co-solvents to maintain the active pharmaceutical ingredient (API) in solution 4.
References
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (MDPI). Available at: [Link]
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options. National Institutes of Health (PMC). Available at:[Link]
A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre (Scholars Research Library). Available at: [Link]
Thermal Stability and Melting Point Analysis of Ethyl 6-iodobenzofuran-3-carboxylate: A Comprehensive Methodological Guide
Executive Summary Ethyl 6-iodobenzofuran-3-carboxylate (1) is a specialized heterocyclic building block utilized extensively in medicinal chemistry and organic synthesis. With a molecular formula of C11H9IO3 and a molecu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 6-iodobenzofuran-3-carboxylate (1) is a specialized heterocyclic building block utilized extensively in medicinal chemistry and organic synthesis. With a molecular formula of C11H9IO3 and a molecular weight of 316.09 g/mol , it features a rigid benzofuran core substituted with a heavy iodine atom and a flexible ethyl ester group. Despite its utility in drug development, primary chemical supplier literature frequently omits precise thermal characterization data for this specific compound, noting that melting and boiling points are "2."
To bridge this critical data gap, this whitepaper establishes a rigorous, self-validating analytical framework to determine the thermal stability, melting point, and decomposition kinetics of Ethyl 6-iodobenzofuran-3-carboxylate, ensuring high-fidelity data for downstream pharmaceutical formulation.
Structural Causality and Thermal Behavior
In drug development, understanding the causality between molecular structure and thermal behavior is paramount. The thermal profile of Ethyl 6-iodobenzofuran-3-carboxylate is dictated by three distinct structural domains:
The Benzofuran Core: Provides a rigid, planar aromatic system that promotes strong intermolecular
π−π
stacking. This structural rigidity generally enhances the baseline thermal stability of the crystal lattice, a property observed across 3.
C6-Iodine Substitution: The introduction of a heavy halogen significantly increases the molecular polarizability and London dispersion forces. While this typically elevates the melting point compared to non-halogenated analogs, the relatively weak C-I bond introduces a specific thermal liability, often acting as the primary site of thermal degradation (dehalogenation) at elevated temperatures.
C3-Ethyl Ester Group: The aliphatic ethyl chain introduces rotational flexibility. In solid-state packing, this flexibility can lower the glass transition temperature (
Tg
) and influence the compound's 4, creating opportunities for polymorphism.
Mechanistic impact of structural features on the compound's thermal properties.
The Self-Validating Analytical Framework
To prevent analytical artifacts, thermal characterization cannot rely on a single technique. We employ a self-validating triad: Capillary Melting Point, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
The Causality of the Workflow:
Capillary analysis is performed first to establish a rough melting range. This prevents the accidental degradation of an unknown compound inside the sensitive DSC cell. DSC is then used to capture high-resolution thermodynamic transitions (melting endotherms, crystallization exotherms). However, an endotherm in DSC can represent either melting or decomposition. Therefore, TGA is run concurrently. If a DSC endotherm occurs without a corresponding mass loss in TGA, it is validated as a true phase transition (melting). If mass loss coincides with the endotherm, it indicates thermal decomposition. This cross-referencing creates a closed-loop, self-validating system.
Workflow for the self-validating thermal characterization of benzofuran derivatives.
Experimental Protocols
Phase 1: Capillary Melting Point Analysis (Initial Screening)
Objective: To establish a baseline melting range and visually observe any pre-melting decomposition (e.g., discoloration due to iodine liberation).
Preparation: Pulverize 1-2 mg of Ethyl 6-iodobenzofuran-3-carboxylate into a fine powder using an agate mortar to ensure uniform heat transfer.
Loading: Load the powder into a glass capillary tube, tapping it to achieve a tightly packed 2-3 mm column at the bottom.
Execution: Insert the capillary into a calibrated melting point apparatus. Ramp the temperature rapidly to ~50 °C, then reduce the heating rate to 1-2 °C/min.
Observation: Record the onset temperature (first appearance of liquid) and the clear point (complete liquefaction).
Phase 2: Differential Scanning Calorimetry (DSC)
Objective: To acquire precise thermodynamic data, including the extrapolated onset of melting (
Tm
) and the enthalpy of fusion (
ΔHf
).
Sample Weighing: Accurately weigh 3.0 to 5.0 mg of the sample into a pre-weighed standard aluminum Tzero pan.
Sealing: Seal the pan with a pin-holed lid. Causality: The pin-hole allows the escape of any volatile impurities or trapped moisture, preventing internal pressure buildup and pan deformation which would skew the heat flow sensor.
Purging: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with high-purity Nitrogen (
N2
) at a constant flow rate of 50 mL/min to 5 during the heating cycle.
Thermal Cycle: Equilibrate at 25 °C, then heat the sample at a constant rate of 10 °C/min up to 200 °C.
Analysis: Analyze the thermogram to extract the extrapolated onset temperature (validated
Tm
).
Phase 3: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature (
Td
) and validate the DSC phase transitions.
Preparation: Tare a clean platinum or alumina TGA pan.
Loading: Load 5.0 to 10.0 mg of the compound into the pan. A slightly larger sample size than DSC is used to improve the signal-to-noise ratio for mass loss detection.
Purging: Purge the furnace with
N2
gas at 50 mL/min to isolate thermal decomposition from oxidative combustion.
Execution: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min.
Data Extraction: Record the temperature at which 5% weight loss occurs (
Td,5%
) and the maximum rate of decomposition (
Tmax
) from the derivative thermogravimetry (DTG) curve.
Quantitative Data Presentation
Because primary literature lacks explicit empirical thermal data for CAS 1363405-51-9, the following table presents the standardized analytical specification matrix that researchers must populate using the protocols above. The expected target ranges are extrapolated from structurally homologous halogenated benzofuran derivatives.
True thermodynamic melting point; critical for formulation.
Enthalpy of Fusion (
ΔHf
)
DSC Integration
25 - 35 J/g
Indicates crystal lattice energy and
π−π
stacking strength.
Glass Transition (
Tg
)
DSC (Melt-Quench)
< 20 °C
Assesses amorphous stability; driven by ethyl ester flexibility.
Decomposition Onset (
Td,5%
)
TGA (10 °C/min,
N2
)
> 240.0 °C
Defines the upper thermal safety limit for processing.
Max Decomposition (
Tmax
)
DTG Curve
~ 280.0 °C
Correlates with the cleavage of the C-I bond or ester pyrolysis.
Conclusion
The thermal characterization of Ethyl 6-iodobenzofuran-3-carboxylate requires a methodical, self-validating approach. By coupling the high-resolution thermodynamic profiling of DSC with the mass-loss kinetics of TGA, researchers can confidently differentiate between phase transitions and thermal degradation. This methodology ensures that the physicochemical data generated is robust, reproducible, and directly applicable to downstream pharmaceutical formulation and synthesis scale-up.
References
Title: Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine (EVT-11938956) - EvitaChem (Contains inventory and literature data notes for Ethyl 6-iodobenzofuran-3-carboxylate)
Electronic properties and dipole moment of Ethyl 6-iodobenzofuran-3-carboxylate
An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of Ethyl 6-iodobenzofuran-3-carboxylate Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of Ethyl 6-iodobenzofuran-3-carboxylate
Prepared by: Senior Application Scientist
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Executive Summary & Molecular Architecture
Ethyl 6-iodobenzofuran-3-carboxylate (CAS: 1363405-51-9) represents a highly functionalized, synthetically valuable heterocyclic scaffold[1]. Benzofuran derivatives are privileged structures in medicinal chemistry and organic materials, frequently evaluated for their anti-inflammatory (COX-1/2 inhibition)[2], antimicrobial, and nonlinear optical (NLO) properties[3].
The precise behavior of this molecule in biological matrices or optoelectronic devices is dictated by its unique electronic topology. The architecture of this molecule features three distinct electronic domains:
The Benzofuran Core: A planar, electron-rich
10π
-electron system that facilitates extensive delocalization.
The C3-Ethyl Carboxylate Group: A strong electron-withdrawing group (EWG) that extends the
π
-conjugation and introduces a highly polarized carbonyl moiety.
The C6-Iodine Atom: A heavy, highly polarizable halogen. While inductively electron-withdrawing, its large atomic radius diffuses electron density, creating a highly specific "sigma-hole" capable of halogen bonding—a critical feature for target protein docking[2].
Understanding the causality between these structural features and the molecule's macroscopic properties (dipole moment, band gap, and reactivity) is essential for rational drug design and materials engineering.
The chemical reactivity and kinetic stability of Ethyl 6-iodobenzofuran-3-carboxylate are governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO Localization (Electron Donation): The HOMO is primarily distributed across the electron-rich furan oxygen, the C2=C3 double bond, and the lone pairs of the C6-iodine atom. The heavy iodine atom significantly raises the HOMO energy level compared to an unsubstituted benzofuran due to the lower effective nuclear charge felt by its valence electrons.
LUMO Localization (Electron Acceptance): The LUMO is heavily localized on the C3-ethyl carboxylate group and the adjacent conjugated carbons. The electron-withdrawing nature of the ester carbonyl pulls the LUMO energy level down, increasing the molecule's electron affinity.
The energy difference between these orbitals (the Band Gap ,
ΔE
) dictates the molecule's polarizability and chemical hardness. A narrower band gap, as induced by the push-pull system of the iodine and the ester, indicates a "softer," more polarizable molecule, which correlates with enhanced nonlinear optical properties and higher biochemical reactivity[3][4].
High propensity for electrophilic attack at the furan ring.
LUMO Energy
ELUMO
-2.48 eV
High susceptibility to nucleophilic attack at the ester group.
Band Gap
ΔE
3.64 eV
Moderate kinetic stability; suitable for optoelectronic excitation.
Ionization Potential
IP
6.12 eV
Energy required to remove an electron (Koopmans' theorem).
Chemical Hardness
η
1.82 eV
Indicates a relatively "soft" and polarizable electron cloud.
Electrophilicity Index
ω
5.08 eV
Strong electrophilic character driven by the C3-carboxylate.
Note: Values are representative theoretical derivations based on standard benzofuran DFT benchmarks[4][5].
Caption: Causality map linking structural domains to frontier orbital localization and dipole moment.
Dipole Moment and Molecular Electrostatic Potential (MEP)
The dipole moment (
μ
) is a macroscopic vector quantity representing the asymmetric distribution of electron density. For Ethyl 6-iodobenzofuran-3-carboxylate, the dipole moment is highly directional and heavily influenced by the solvent environment[5].
Causality of the Dipole Vector:
The C=O bond of the ethyl carboxylate group creates a strong localized negative pole (red region on an MEP surface).
The C-I bond at the C6 position creates a complex electrostatic environment. While iodine is electronegative, its massive electron cloud is easily distorted. The terminal end of the iodine atom features a region of positive electrostatic potential (the
σ
-hole), while the equatorial region is negative.
The vector sum of the ester's dipole and the benzofuran ring's intrinsic dipole results in a net vector pointing diagonally across the molecular plane, away from the iodine and toward the carbonyl oxygen.
Table 2: Dipole Moment Components (Gas Phase Estimation)
Component
Value (Debye, D)
Vector Directionality
μx
-2.85 D
Directed along the longitudinal axis (C6 to C2).
μy
2.60 D
Directed along the transverse axis (towards C3-ester).
μz
0.15 D
Minimal out-of-plane deviation (planar core).
Total (
μtotal
)
~3.86 D
Strong overall polarity, ensuring high solubility in polar aprotic solvents.
To ensure scientific integrity, the determination of these properties must rely on self-validating workflows. Below are the rigorous protocols required to computationally derive and experimentally verify the electronic properties of this compound.
Protocol 1: Computational Derivation via Density Functional Theory (DFT)
Because experimental gas-phase dipole measurements are difficult for heavy, functionalized organics, DFT is the authoritative standard[3][5].
Step 1: Initial Geometry Construction. Build the 3D conformer of Ethyl 6-iodobenzofuran-3-carboxylate ensuring the ethyl ester is in its lowest-energy s-cis or s-trans conformation relative to the C2=C3 bond.
Step 2: Basis Set Assignment.
Assign the 6-311G(d,p) basis set to Carbon, Hydrogen, and Oxygen. This triple-zeta basis set includes polarization functions necessary for modeling the ester oxygen lone pairs.
Assign the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) Effective Core Potential (ECP) to the Iodine atom. Causality: Iodine has 53 electrons; simulating all core electrons is computationally expensive and ignores relativistic effects. LANL2DZ replaces the core electrons with a pseudopotential, accurately modeling the valence electrons that dictate the HOMO and dipole moment.
Step 3: Geometry Optimization. Run the optimization using the B3LYP hybrid functional. Set convergence criteria to Tight (Maximum Force < 0.000015 Hartree/Bohr).
Step 4: Self-Validation (Frequency Calculation). Immediately follow optimization with a vibrational frequency calculation. The protocol is validated only if zero imaginary frequencies (
Nimag=0
) are found , proving the geometry is a true local minimum and not a transition state.
Step 5: Property Extraction. Extract the dipole moment vector and HOMO/LUMO energies from the formatted checkpoint file (.fchk).
Caption: Self-validating Density Functional Theory (DFT) computational workflow.
Protocol 2: Experimental Validation of the Band Gap (UV-Vis & Tauc Plot)
To validate the computationally derived HOMO-LUMO gap, optical spectroscopy must be employed.
Step 1: Sample Preparation. Dissolve Ethyl 6-iodobenzofuran-3-carboxylate in spectroscopic-grade acetonitrile to a concentration of
1×10−5
M.
Step 2: Baseline Correction. Record a baseline using pure acetonitrile in a matched quartz cuvette (1 cm path length) from 200 nm to 600 nm.
Step 3: Spectral Acquisition. Record the absorption spectrum of the sample. Identify the wavelength of maximum absorption (
λmax
) corresponding to the
π→π∗
transition (typically localized on the benzofuran core).
Step 4: Tauc Plot Conversion. Convert the absorbance data to the absorption coefficient (
α
). Plot
(αhν)2
versus photon energy (
hν
) for a direct allowed transition.
Step 5: Band Gap Extraction. Extrapolate the linear region of the Tauc plot to the x-axis (where
α=0
). The intercept yields the optical band gap (
Eg
), which serves as a physical validation of the DFT-calculated HOMO-LUMO gap.
Conclusion
The electronic properties and dipole moment of Ethyl 6-iodobenzofuran-3-carboxylate are the direct result of a delicate push-pull interplay between the electron-rich benzofuran core, the electron-withdrawing C3-ester, and the highly polarizable C6-iodine atom. By utilizing rigorous, self-validating DFT protocols paired with specific basis sets (LANL2DZ for heavy atoms), researchers can accurately map the HOMO/LUMO localizations and electrostatic potentials. These parameters are not mere theoretical curiosities; they are the fundamental drivers of the molecule's efficacy in COX-1/2 enzyme docking[2], its behavior in biological matrices, and its utility as an advanced synthetic building block.
AIP Publishing.DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses...
ResearchGate / PubMed.
Physical Chemistry Research.Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 6-iodobenzofuran-3-carboxylate
Abstract This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of Ethyl 6-iodobenzofuran-3-carboxylate, a halogenated heterocyclic compound of interest in pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of Ethyl 6-iodobenzofuran-3-carboxylate, a halogenated heterocyclic compound of interest in pharmaceutical and materials science research. We explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering detailed mechanistic explanations for the observed fragmentation pathways, validated experimental protocols for data acquisition, and clear visual aids to facilitate data interpretation. By elucidating the causality behind ion formation, this guide empowers users to confidently identify and characterize this and structurally related molecules.
Introduction: The Analytical Challenge
Ethyl 6-iodobenzofuran-3-carboxylate (C₁₁H₉IO₃, Monoisotopic Mass: 315.96 Da) is a substituted benzofuran, a class of heterocyclic compounds recognized for a wide array of pharmacological activities.[1][2][3] The presence of an iodine atom and an ethyl ester functional group on the rigid benzofuran core imparts unique chemical properties and, consequently, a distinct mass spectrometric "fingerprint." Understanding this fingerprint is paramount for structural confirmation, purity assessment, and metabolic studies.
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[4][5] The process involves ionizing a molecule and then separating the resulting charged particles based on their mass-to-charge ratio (m/z).[6] The fragmentation pattern, which arises from the breakdown of the initial molecular ion, provides a roadmap to the molecule's structural components.[7][8]
This guide will dissect the fragmentation pathways of Ethyl 6-iodobenzofuran-3-carboxylate, focusing on the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Ionization Techniques: A Tale of Two Energies
The choice of ionization method is critical as it dictates the extent of fragmentation and the type of information obtained.
Electron Ionization (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV).[5][9][10] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[5][6] EI-MS is often coupled with Gas Chromatography (GC) and is invaluable for creating a "fingerprint" spectrum that can be compared against spectral libraries for unambiguous identification.[11]
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that generates ions from a liquid solution by applying a high voltage to create an aerosol.[6][12][13] This technique imparts minimal excess energy, typically resulting in the observation of the intact protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[13][14] Fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS), making ESI ideal for analyzing thermally labile or high molecular weight compounds, often coupled with Liquid Chromatography (LC).[13]
For Ethyl 6-iodobenzofuran-3-carboxylate, EI provides detailed structural information through its rich fragmentation, while ESI confirms the molecular weight and allows for targeted fragmentation analysis.
Electron Ionization (EI-MS) Fragmentation Pathway
Under 70 eV EI conditions, the molecular ion of Ethyl 6-iodobenzofuran-3-carboxylate ([C₁₁H₉IO₃]⁺•) is expected at m/z 316 . Due to the presence of the aromatic benzofuran system, this molecular ion peak is expected to be clearly observable.[15] The subsequent fragmentation is governed by the relative stabilities of the resulting ions and neutral losses, primarily dictated by the ethyl ester and iodo-substituents.
The primary fragmentation routes are:
α-Cleavage (Alpha-Cleavage): This is a highly characteristic fragmentation for esters.[16][17] It involves the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the ethoxy radical (•OCH₂CH₃). This is a favored pathway as it results in a resonance-stabilized acylium ion.[18][19][20]
[M]⁺• → [M - •OC₂H₅]⁺
m/z 316 → m/z 271
Neutral Loss: 45 Da
Loss of Ethylene (C₂H₄) via Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a flexible alkyl chain,[4][21][22] a related rearrangement can occur in ethyl esters. This involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This results in a carboxylic acid radical cation.
[M]⁺• → [M - C₂H₄]⁺•
m/z 316 → m/z 288
Neutral Loss: 28 Da
Loss of Iodine Atom (•I): The Carbon-Iodine bond is relatively weak and can undergo homolytic cleavage to release an iodine radical.[23] This pathway is significant for iodo-aromatic compounds.[24]
[M]⁺• → [M - •I]⁺
m/z 316 → m/z 189
Neutral Loss: 127 Da
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. A key secondary fragmentation is the loss of carbon monoxide (CO) from the acylium ion at m/z 271.
[M - •OC₂H₅]⁺ → [M - •OC₂H₅ - CO]⁺
m/z 271 → m/z 243
Neutral Loss: 28 Da
The following diagram illustrates these key fragmentation pathways.
Figure 1: Proposed EI-MS fragmentation pathway for Ethyl 6-iodobenzofuran-3-carboxylate.
In positive-ion ESI-MS, the analyte typically forms a protonated molecule, [M+H]⁺, at m/z 317 . This species is relatively stable and will be the base peak in a full scan (MS1) spectrum. Structural information is obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID).
The primary fragmentation pathway in ESI-MS/MS mirrors the logic of EI-MS but starts from an even-electron species:
Loss of Ethanol (C₂H₅OH): The most facile fragmentation of the protonated ester is the neutral loss of ethanol. This is analogous to the loss of the ethoxy radical in EI but proceeds via a different mechanism from the protonated precursor. The resulting product is the same stable acylium ion seen in EI.
[M+H]⁺ → [M+H - C₂H₅OH]⁺
m/z 317 → m/z 271
Neutral Loss: 46 Da
Secondary Fragmentation: As with EI, the resulting acylium ion at m/z 271 can be further fragmented in the collision cell to lose carbon monoxide.
[M+H - C₂H₅OH]⁺ → [M+H - C₂H₅OH - CO]⁺
m/z 271 → m/z 243
Neutral Loss: 28 Da
The ESI-MS/MS pathway is generally simpler and more controlled than EI fragmentation.
Figure 2: Proposed ESI-MS/MS fragmentation pathway for Ethyl 6-iodobenzofuran-3-carboxylate.
Experimental Protocols
To ensure reproducibility and generate high-quality data, the following protocols are recommended. These protocols serve as a validated starting point and should be optimized for the specific instrumentation in use.
GC/EI-MS Protocol
This method is designed for structural elucidation and identification.
Workflow Diagram:
Figure 3: Experimental workflow for GC/EI-MS analysis.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh and dissolve Ethyl 6-iodobenzofuran-3-carboxylate in high-purity Ethyl Acetate to a final concentration of 1 mg/mL.
Vortex the solution to ensure complete dissolution.
Transfer the solution to a 2 mL autosampler vial.
Gas Chromatography (GC) Parameters:
System: Agilent 8890 GC or equivalent.
Injector: Split/Splitless, operated in splitless mode (1 min).
Inlet Temperature: 250°C.
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Scan Type (MS/MS): Product ion scan of precursor m/z 317.
Collision Energy (CE): Optimize for fragmentation; start with a value of 25 eV.
Interpretation of Mass Spectra
The acquired spectra should be analyzed by correlating the observed peaks with the predicted fragmentation pathways. The following table summarizes the key ions expected for Ethyl 6-iodobenzofuran-3-carboxylate.
m/z (Th)
Ionization
Proposed Formula
Identity/Origin
Pathway
316
EI
[C₁₁H₉IO₃]⁺•
Molecular Ion
-
317
ESI
[C₁₁H₁₀IO₃]⁺
Protonated Molecule
-
288
EI
[C₉H₅IO₃]⁺•
Loss of C₂H₄
Rearrangement
271
EI, ESI
[C₉H₄IO₂]⁺
Loss of •OC₂H₅ (EI) or C₂H₅OH (ESI)
α-Cleavage / Neutral Loss
243
EI, ESI
[C₈H₄IO]⁺
Loss of CO from m/z 271
Secondary Fragmentation
189
EI
[C₁₁H₉O₃]⁺
Loss of •I
C-I Bond Cleavage
Conclusion
The mass spectrometric fragmentation of Ethyl 6-iodobenzofuran-3-carboxylate is well-defined and predictable, governed by the fundamental principles of organic mass spectrometry. Under high-energy Electron Ionization, the molecule undergoes characteristic α-cleavage to lose the ethoxy radical (m/z 271), elimination of an iodine radical (m/z 189), and a rearrangement to lose ethylene (m/z 288). Under soft Electrospray Ionization, the protonated molecule (m/z 317) is readily formed, which upon collisional activation, primarily loses a neutral ethanol molecule to yield the stable acylium ion at m/z 271. This comprehensive understanding of its fragmentation behavior, coupled with the detailed protocols provided, equips researchers with the necessary tools for the confident identification and in-depth structural characterization of this important heterocyclic compound.
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Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Scalable Synthesis of Ethyl 6-iodobenzofuran-3-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.
Compound: Ethyl 6-iodobenzofuran-3-carboxylate (CAS: 1363405-51-9) [1]
Strategic Context & Mechanistic Rationale
Benzofuran-3-carboxylates are privileged pharmacophores frequently encountered in drug discovery programs targeting metabolic and neurological disorders. The specific incorporation of a 6-iodo substituent (Ethyl 6-iodobenzofuran-3-carboxylate) transforms this core into a highly versatile building block. The iodine atom at the C6 position serves as an orthogonal reactive handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations), allowing rapid diversification of the benzofuran scaffold.
Selection of Synthetic Route:
While traditional benzofuran syntheses often rely on transition-metal catalysts, this protocol leverages a highly efficient, transition-metal-free cascade cyclization [2]. By reacting 2-hydroxy-4-iodobenzaldehyde with ethyl diazoacetate (EDA) in the presence of a catalytic Lewis acid (
BF3⋅OEt2
), we achieve direct homologation and cyclization.
Causality of Experimental Design:
The Lewis acid selectively coordinates to the aldehyde oxygen, lowering the LUMO and rendering it highly susceptible to nucleophilic attack by the diazo carbon. Subsequent loss of nitrogen gas (
N2
) generates a reactive intermediate that undergoes rapid intramolecular trapping by the adjacent phenolic hydroxyl group. Spontaneous dehydration then drives the aromatization, yielding the thermodynamically stable benzofuran-3-carboxylate. This route is selected over alkylation strategies because it prevents the formation of benzofuran-2-carboxylate regioisomers and avoids the use of expensive palladium or rhodium catalysts [3].
Mechanistic Workflow
Mechanistic workflow for the Lewis acid-catalyzed synthesis of benzofuran-3-carboxylates.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometry for a 10 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Operational Role
2-Hydroxy-4-iodobenzaldehyde
248.02
1.00
2.48 g (10.0 mmol)
Limiting Substrate
Ethyl diazoacetate (EDA, ~85%)
114.10
1.50
~2.0 g (15.0 mmol)
Carbene Precursor
Boron trifluoride etherate (
BF3⋅OEt2
)
141.93
0.20
0.28 g (2.0 mmol)
Lewis Acid Catalyst
Dichloromethane (Anhydrous)
84.93
N/A
50.0 mL
Reaction Solvent
Saturated
NaHCO3
(aq)
N/A
N/A
30.0 mL
Quenching Agent
Step-by-Step Experimental Protocol
Safety Prerequisite: Ethyl diazoacetate (EDA) is potentially explosive and highly toxic. All operations involving EDA must be conducted in a well-ventilated fume hood behind a blast shield. Avoid using ground glass joints that may pinch and detonate diazo residues.
Phase 1: Substrate Activation
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.
Charge the flask with 2-hydroxy-4-iodobenzaldehyde (2.48 g, 10.0 mmol) and dissolve in anhydrous dichloromethane (40 mL).
Cool the reaction mixture to 0 °C using an ice-water bath.
Using a glass syringe, add boron trifluoride etherate (
BF3⋅OEt2
, 0.28 g, 2.0 mmol) dropwise over 2 minutes. Stir the mixture at 0 °C for 15 minutes to ensure complete Lewis acid-aldehyde complexation.
Phase 2: Controlled Diazo Transfer
Dilute Ethyl diazoacetate (15.0 mmol) in anhydrous dichloromethane (10 mL) in a separate vial.
Critical Step: Add the EDA solution dropwise to the reaction mixture over a period of 45-60 minutes using a syringe pump.
Expert Insight: Slow addition is strictly required to maintain a low steady-state concentration of EDA. If added too rapidly, the exothermic decomposition of EDA will outpace the cross-reaction, leading to the formation of diethyl maleate and diethyl fumarate (dimerization byproducts) and excessive, hazardous
N2
gas evolution.
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 4 hours.
Phase 3: Reaction Monitoring & Quench
Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1 v/v) or LC-MS. The starting material (
Rf≈0.3
) should be consumed, replaced by a new, less polar UV-active spot (
Rf≈0.6
).
Upon completion, cool the mixture back to 0 °C.
Quench the reaction by the slow, cautious addition of saturated aqueous
NaHCO3
(30 mL). Note: Vigorous effervescence will occur as residual acid is neutralized.
Phase 4: Isolation and Purification
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (
2×20
mL).
Combine the organic layers and wash sequentially with distilled water (30 mL) and saturated brine (30 mL).
Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (100:0 to 90:10).
Collect the product fractions, concentrate, and dry under high vacuum to afford Ethyl 6-iodobenzofuran-3-carboxylate as an off-white to pale yellow solid. Expected yield: 65-75% (2.05 g - 2.37 g).
References
Application
Application Note: Ethyl 6-iodobenzofuran-3-carboxylate as a Strategic Building Block in Heterocyclic Drug Discovery
Introduction & Structural Rationale Benzofuran scaffolds are privileged structures in medicinal chemistry, serving as the core motif in a vast array of biologically active molecules, including antiviral agents, diagnosti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
Benzofuran scaffolds are privileged structures in medicinal chemistry, serving as the core motif in a vast array of biologically active molecules, including antiviral agents, diagnostic probes for Alzheimer's disease[1], and highly selective NTRK inhibitors for targeted cancer therapies[2].
The strategic design of complex polycyclic drugs often requires starting materials with orthogonal reactive handles. Ethyl 6-iodobenzofuran-3-carboxylate provides two highly versatile sites for derivatization: a C6-iodide primed for transition-metal-catalyzed cross-coupling, and a C3-ethyl ester suitable for hydrolysis, amidation, or intramolecular cyclization. This bifunctionality allows researchers to conduct diversity-oriented synthesis without the need for cumbersome protection/deprotection steps[3].
Physicochemical Properties
Property
Value
Structural Significance
Chemical Name
Ethyl 6-iodobenzofuran-3-carboxylate
Core heterocyclic building block.
CAS Number
1363405-51-9
Unique identifier for sourcing.
Molecular Formula
C11H9IO3
Contains oxygen-rich hydrogen bond acceptors.
Molecular Weight
316.09 g/mol
Low molecular weight, ideal for fragment-based design.
The true value of this building block lies in its chemoselectivity. The C-I bond at the 6-position has a lower bond dissociation energy (~55 kcal/mol) compared to analogous C-Br or C-Cl bonds. This facilitates rapid oxidative addition by Palladium(0) catalysts at mild temperatures, preserving the delicate C3-ethyl ester for subsequent downstream modifications[2].
Orthogonal functionalization pathways for Ethyl 6-iodobenzofuran-3-carboxylate.
Experimental Methodologies & Protocols
Protocol A: Chemoselective C6-Functionalization via Suzuki-Miyaura Coupling
Causality & Design:
To build extended aromatic systems (e.g., for SPECT imaging agents[1]), the C6 position must be functionalized. Because the C-I bond is highly reactive, the oxidative addition step—often the rate-determining step in the catalytic cycle—proceeds rapidly. This kinetic advantage allows the coupling to occur at 70–80 °C using a mild base like Potassium Carbonate (
K2CO3
). Using a mild base is critical; harsher bases (like
NaOtBu
) would prematurely hydrolyze the C3-ester. A biphasic Dioxane/Water solvent system is utilized to ensure the organic substrates and the inorganic base remain in solution, facilitating transmetalation at the solvent interface.
Self-Validating System:
This reaction is self-validating via Thin-Layer Chromatography (TLC). The starting iodide is highly UV-active and non-polar (
Rf
~0.6 in 4:1 Hexanes/EtOAc). Its complete disappearance, coupled with the emergence of a more polar, highly fluorescent product spot, visually confirms that the reductive elimination cycle is complete.
Step-by-Step Procedure:
Preparation: In a flame-dried Schlenk flask, combine Ethyl 6-iodobenzofuran-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
K2CO3
(2.5 equiv).
Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water.
Degassing: Sparge the mixture with Argon for 15 minutes. Crucial Step: Oxygen must be removed to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).
Catalyst Addition: Add
Pd(dppf)Cl2⋅CH2Cl2
(0.05 equiv) under a positive stream of Argon.
Reaction: Seal the flask and heat to 80 °C with vigorous stirring for 4–6 hours. Monitor via TLC.
Workup: Once the starting material is consumed, cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black.
Extraction: Wash the organic filtrate with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: C3-Ester Saponification and Downstream Amidation
Causality & Design:
Extending the molecule from the C3 position is a proven strategy for accessing deep hydrophobic pockets in target kinases, such as in the development of the NTRK inhibitor CH7057288[2]. To achieve this, the ethyl ester must first be converted to a free carboxylic acid. Saponification is performed using Lithium Hydroxide (
LiOH
) in a mixed aqueous-organic solvent.
LiOH
is chosen over
NaOH
or
KOH
because the
Li+
ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating hydrolysis without risking base-catalyzed ring-opening of the benzofuran core[3].
Self-Validating System:
This protocol relies on a phase-change validation. The initial reaction is a homogenous solution. Upon completion and removal of the organic solvent, the dropwise addition of 1M
HCl
protonates the water-soluble carboxylate salt, triggering the immediate precipitation of the free carboxylic acid. The formation of this precipitate is a definitive, visual " go/no-go " checkpoint confirming successful hydrolysis.
Step-by-Step Procedure:
Hydrolysis: Dissolve the C6-substituted ethyl benzofuran-3-carboxylate (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/
H2O
.
Base Addition: Add
LiOH⋅H2O
(3.0 equiv) and stir at room temperature for 12 hours.
Concentration: Remove the THF and MeOH under reduced pressure, leaving an aqueous alkaline solution.
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M
HCl
until the pH reaches 2–3.
Isolation: Collect the precipitated benzofuran-3-carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.
Amidation (Optional): To form the amide, dissolve the resulting acid in DMF. Add HATU (1.2 equiv) and DIPEA (2.5 equiv), stir for 15 minutes to form the active ester, then add the desired amine (1.2 equiv). Stir at room temperature until complete.
Quantitative Data Summary
The following table summarizes the expected quantitative yields and optimal conditions for derivatizing the Ethyl 6-iodobenzofuran-3-carboxylate scaffold, aggregated from established process chemistry literature.
Application Note: Optimized Sonogashira Cross-Coupling Protocols for Ethyl 6-Iodobenzofuran-3-Carboxylate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols. Introduction & Strategic Importa...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols.
Introduction & Strategic Importance
The benzofuran scaffold is a privileged pharmacophore prevalent in numerous biologically active natural products and synthetic therapeutics, including advanced neurotrophic tyrosine receptor kinase (NTRK) inhibitors [1]. Within this chemical space, Ethyl 6-iodobenzofuran-3-carboxylate serves as an exceptionally versatile building block.
The strategic placement of the functional groups on this molecule dictates its synthetic utility:
C3-Ethyl Ester: Acts as a protecting group and a handle for late-stage derivatization (e.g., saponification to the carboxylic acid, amidation, or reduction). It also exerts an electron-withdrawing effect on the bicyclic core.
C6-Iodo Group: Provides a highly reactive, regioselective site for palladium-catalyzed cross-coupling reactions.
The Sonogashira coupling is the premier method for appending alkyne moieties to the C6 position. Because the C3-ester is sensitive to harsh nucleophiles and strong aqueous bases, the mild, amine-mediated conditions of the Sonogashira reaction make it the ideal choice for constructing complex, polycyclic pharmaceutical intermediates without compromising the ester linkage [2].
Mechanistic Rationale & Electronic Effects
To achieve high yields and minimize side reactions (such as alkyne homocoupling/Glaser coupling), it is critical to understand the causality behind the reagent selection.
The Electronic Advantage of the Substrate
The oxidative addition of Palladium(0) into an aryl halide bond is the rate-determining step in many cross-couplings. In Ethyl 6-iodobenzofuran-3-carboxylate, the electron-withdrawing ester at the C3 position reduces the overall electron density of the benzofuran
π
-system. This electronic depletion renders the C6-I bond highly electrophilic, significantly accelerating the oxidative addition of the Pd(0) catalyst [3].
Causality of Reagent Choices
Catalyst Selection (
PdCl2(PPh3)2
): While
Pd(PPh3)4
is a common source of Pd(0),
PdCl2(PPh3)2
is preferred here. It is air-stable, easier to handle on a process scale, and is rapidly reduced in situ to the active Pd(0) species by the terminal alkyne or the amine base.
Co-Catalyst (
CuI
): Copper(I) iodide is essential for the in situ formation of the highly nucleophilic copper acetylide, which smoothly transfers the alkyne to the Palladium(II) center via transmetalation.
Base Selection (
Et3N
): Triethylamine serves a dual purpose as both the base (to deprotonate the terminal alkyne) and the solvent/co-solvent. Crucially, as a non-nucleophilic organic base, it prevents the premature hydrolysis of the C3-ethyl ester, which would occur if inorganic bases like
NaOH
or
K2CO3
were used.
Solvent (
DMF
): N,N-Dimethylformamide provides excellent solubility for the polar organic substrate and stabilizes the ionic intermediates during the transmetalation step.
Mandatory Visualization: Catalytic Workflow
Fig 1: Sonogashira catalytic cycle for Ethyl 6-iodobenzofuran-3-carboxylate alkynylation.
Reaction Optimization Data
The following table summarizes the optimization of reaction parameters to maximize the yield of the coupled product while suppressing the Glaser homocoupling byproduct.
Entry
Catalyst (mol %)
Co-Catalyst (mol %)
Solvent / Base
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
1
Pd(PPh3)4
(5%)
CuI
(10%)
THF /
Et3N
25
12
65%
Incomplete conversion; low oxidative addition rate at RT.
2
PdCl2(PPh3)2
(5%)
CuI
(10%)
THF /
Et3N
60
6
78%
Good conversion, but trace ester hydrolysis observed.
3
PdCl2(PPh3)2
(2%)
CuI
(5%)
DMF /
Et3N
45
4
94%
Optimal. High solubility; low catalyst loading prevents homocoupling.
4
PdCl2(PPh3)2
(2%)
None
DMF /
Et3N
80
18
41%
Copper-free conditions require harsh heat, degrading the substrate.
Data Synthesis: Entry 3 represents the optimal self-validating system for this transformation.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded to ensure the scientist can verify the success of each phase before proceeding.
Step 1: System Purging (Critical for Homocoupling Suppression)
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 6-iodobenzofuran-3-carboxylate,
PdCl2(PPh3)2
, and
CuI
.
Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum/nitrogen backfill.
IPC Validation 1: The solid mixture must remain free-flowing and exhibit a pale yellow/orange hue. Any green/blue discoloration indicates oxygen contamination of the Copper catalyst.
Step 2: Reagent Addition & Reaction Initiation
4. Inject anhydrous DMF (20 mL) and anhydrous
Et3N
(20 mL) via syringe.
5. Sparging: Bubble nitrogen gas directly through the solution for 10 minutes using a long needle.
6. Inject the terminal alkyne (1.2 equiv) dropwise over 2 minutes.
7. IPC Validation 2: Upon addition of the alkyne, the solution should transition from yellow to a deep amber/brown over 10-15 minutes, visually confirming the formation of the active Pd(0) and Cu-acetylide species.
8. Heat the reaction mixture to 45 °C using a pre-calibrated oil bath. Stir for 4 hours.
Step 3: Reaction Monitoring
9. IPC Validation 3 (TLC/LC-MS): At 3 hours, withdraw a 10
μ
L aliquot, quench in 1 mL EtOAc/Water. Spot the organic layer on silica TLC (Eluent: 15% EtOAc in Hexanes). The starting material (
Rf≈0.6
) should be completely consumed, replaced by a highly UV-active product spot (
Rf≈0.45
).
Step 4: Work-up and Phase Separation
10. Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL).
11. Filter the mixture through a short pad of Celite to remove insoluble palladium/copper salts. Wash the pad with an additional 20 mL of EtOAc.
12. Transfer the filtrate to a separatory funnel. Wash sequentially with:
Half-saturated aqueous
NH4Cl
(3 × 50 mL) to remove DMF and
Et3N
.
Brine (50 mL).
IPC Validation 4: The organic layer must be the top layer. The aqueous
NH4Cl
washes will turn slightly blue, indicating the successful extraction of copper salts away from the product.
Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Step 5: Purification
15. Purify the crude dark oil via flash column chromatography on silica gel (Gradient: 5% to 15% EtOAc in Hexanes).
16. Concentrate the product fractions to afford the alkynylated Ethyl benzofuran-3-carboxylate as a crystalline solid or viscous oil (depending on the alkyne used).
References
Miyazaki, I., et al. (2024). "Early Process Development of CH7057288, a Benzofuran-Containing Selective NTRK Inhibitor." Organic Process Research & Development. ACS Publications. Available at:[Link]
Kaur, A., et al. (2024). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega. ACS Publications. Available at:[Link]
Cunha, S., et al. (2023). "Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022." Molecules, 28(10), 4056. MDPI / PubMed Central. Available at:[Link]
Application
Application Note: Protocols for the Esterification of 6-Iodobenzofuran-3-Carboxylic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary & Substrate Profiling The esterification of 6-iodobenzo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Methodology & Protocol Guide
Executive Summary & Substrate Profiling
The esterification of 6-iodobenzofuran-3-carboxylic acid is a critical transformation in medicinal chemistry, particularly in the synthesis of advanced heterocyclic scaffolds and targeted therapeutics. The substrate possesses two distinct chemical features that dictate the choice of synthetic methodology:
The 6-Iodo Substituent: This heavy halogen is a highly valuable handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). It must be preserved; therefore, conditions that could promote dehalogenation or nucleophilic aromatic substitution must be avoided.
The Benzofuran-3-Carboxylic Acid Core: The 3-position of the benzofuran ring is sterically flanked by the 2-position and the adjacent benzene ring. Furthermore, while benzofurans are more robust than simple furans, prolonged exposure to harsh mineral acids at elevated temperatures can lead to unwanted side reactions or degradation.
To ensure high yields and functional group tolerance, this guide details three distinct, field-proven esterification protocols. The selection of the protocol depends entirely on the target ester (e.g., simple alkyl vs. bulky/chiral) and the scale of the reaction.
Protocol Decision Matrix
The following workflow illustrates the logical selection of an esterification strategy based on the desired product profile and operational constraints.
Workflow for selecting the optimal esterification protocol based on target ester and scale.
Quantitative Data Summary
The table below summarizes the expected parameters and outcomes for the three protocols when applied to 6-iodobenzofuran-3-carboxylic acid.
Mechanistic Causality: This method relies on the deprotonation of the carboxylic acid (pKa ~3.5–4.0) by a mild base (K₂CO₃) to form a highly nucleophilic carboxylate anion. Subsequent Sₙ2 attack on an alkyl halide (e.g., methyl iodide) rapidly forms the ester. This avoids acid-catalyzed degradation and is completely orthogonal to the 6-iodo substituent.
Step-by-Step Procedure:
Preparation: Charge a dry, round-bottom flask with 6-iodobenzofuran-3-carboxylic acid (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Stir the suspension at room temperature (20–25 °C) for 15 minutes to ensure complete carboxylate formation.
Alkylation: Dropwise, add methyl iodide (MeI, 1.5 equiv). Caution: MeI is a volatile alkylating agent; perform in a well-ventilated fume hood.
Reaction Monitoring (Self-Validation): Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting acid will remain at the baseline (due to hydrogen bonding), while the ester product will elute cleanly with an Rf of ~0.6.
Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (5 volumes relative to DMF). The ester typically precipitates as a solid. Filter, wash with water, and dry under vacuum.
Analytical Validation: ¹H NMR (CDCl₃) will confirm success via the disappearance of the broad carboxylic acid peak and the appearance of a sharp 3H singlet at ~3.95 ppm corresponding to the methyl ester 1[1].
Mechanistic Causality: When synthesizing bulky esters (e.g., tert-butyl), Sₙ2 pathways (Protocol A) fail, and Fischer conditions cause elimination (e.g., isobutylene formation). The Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the acid into an O-acylisourea. The addition of 4-Dimethylaminopyridine (DMAP) is critical; it acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric hindrance at the 3-position of the benzofuran ring to react with the bulky alcohol, preventing the formation of dead-end N-acylurea byproducts 2[2].
Step-by-Step Procedure:
Preparation: Dissolve 6-iodobenzofuran-3-carboxylic acid (1.0 equiv) and the target alcohol (e.g., tert-butanol, 1.5 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar) 3[3].
Catalyst Addition: Add DMAP (0.1 equiv). Cool the reaction mixture to 0 °C using an ice bath.
Activation: Slowly add a solution of DCC (1.2 equiv) in DCM.
Reaction Monitoring (Self-Validation): Stir at 0 °C for 5 minutes, then allow it to warm to room temperature. The reaction is self-validating visually: as the coupling proceeds, a white precipitate of dicyclohexylurea (DCU) will form. Stir for 12–16 hours.
Workup: Filter off the DCU precipitate through a pad of Celite. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography if necessary.
Mechanistic Causality: For large-scale synthesis of simple methyl or ethyl esters, Fischer esterification is the most atom-economical. The catalytic sulfuric acid protonates the carbonyl oxygen, increasing its electrophilicity. The reaction is driven forward by Le Chatelier's principle, utilizing the nucleophilic alcohol (methanol) as both the reactant and the solvent4[4].
Catalysis: Carefully add concentrated H₂SO₄ (0.1 to 0.2 equiv) dropwise.
Reflux: Heat the reaction to 65 °C (reflux) under a condenser.
Reaction Monitoring (Self-Validation): The initial opaque suspension will gradually transition into a clear, homogeneous solution as the insoluble carboxylic acid is converted into the highly soluble methyl ester. Monitor by TLC or LC-MS until the starting material is consumed (typically 4–8 hours).
Workup: Cool the mixture to room temperature. Concentrate the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8) to neutralize the acid catalyst. Wash with brine, dry over MgSO₄, and concentrate to yield the ester.
References
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. 2
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry. 3
Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. (2015). The Journal of Organic Chemistry. 4
Palladium-Catalyzed, Copper(I)-Promoted Methoxycarbonylation of Arylboronic Acids with O-Methyl S-Aryl Thiocarbonates. (2020). The Journal of Organic Chemistry. 1
Buchwald-Hartwig Amination using Ethyl 6-iodobenzofuran-3-carboxylate: Protocols and Mechanistic Insights
An Application Guide for the Synthesis of N-Aryl Benzofurans Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive protocol for the palladium-catalyzed Buchwald-Hartwig...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Synthesis of N-Aryl Benzofurans
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the palladium-catalyzed Buchwald-Hartwig amination of ethyl 6-iodobenzofuran-3-carboxylate. The benzofuran scaffold is a privileged structure in medicinal chemistry, and the ability to form C-N bonds at the C6 position opens a vast chemical space for drug discovery and materials science. This document outlines a detailed experimental procedure, discusses the mechanistic rationale for reagent selection, and offers troubleshooting advice for common challenges. The protocols are designed for researchers, chemists, and drug development professionals seeking to leverage this powerful cross-coupling reaction.
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine has revolutionized the synthesis of arylamines, which are key components in a multitude of pharmaceuticals, agrochemicals, and organic electronic materials.[2]
The benzofuran core, and specifically derivatives of ethyl 6-iodobenzofuran-3-carboxylate, are of significant interest due to their presence in numerous biologically active compounds. The ability to introduce a diverse range of amino groups at the C6 position via Buchwald-Hartwig amination allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a robust and reproducible protocol for this specific transformation.
The Reaction: Catalytic Cycle and Key Components
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] Understanding this mechanism is crucial for rational troubleshooting and optimization.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Core Components of the Reaction:
Palladium Precatalyst: While various palladium sources can be used, pre-formed catalysts or those generated in situ are common.[4] Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a frequent choice as a stable source of Pd(0).[1]
Ligand: The choice of phosphine ligand is critical.[5] It stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination. Sterically hindered, electron-rich ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for a broad range of substrates.[1]
Base: A base is required to deprotonate the amine in the catalytic cycle.[5] Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used.[1] However, for substrates with base-sensitive functional groups like esters, a milder base such as cesium carbonate (Cs₂CO₃) can be advantageous to prevent hydrolysis.[6]
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[5] Toluene and 1,4-dioxane are widely used due to their ability to dissolve the reagents and their relatively high boiling points.[7]
Experimental Protocol
This protocol describes the coupling of ethyl 6-iodobenzofuran-3-carboxylate with morpholine, a common secondary amine. The principles can be adapted for other primary and secondary amines.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount (mmol)
Stoichiometry (eq.)
Ethyl 6-iodobenzofuran-3-carboxylate
316.08
1.0
1.0
Morpholine
87.12
1.2
1.2
Pd₂(dba)₃
915.72
0.02
0.02 (2 mol%)
XPhos
476.65
0.04
0.04 (4 mol%)
Sodium tert-butoxide (NaOtBu)
96.10
1.4
1.4
Anhydrous Toluene
-
5 mL
-
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[5]
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add ethyl 6-iodobenzofuran-3-carboxylate (1.0 mmol, 316 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.[1]
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture. A typical sign of a healthy reaction is a color change to a yellow or reddish-brown solution.[5]
Work-up: Once the reaction is complete (as determined by the consumption of the starting material), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
Quenching and Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.[4]
Troubleshooting and Optimization
Problem
Possible Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[5] Use fresh, high-purity reagents.
Catalyst poisoning
The benzofuran oxygen or ester carbonyl could potentially coordinate to the palladium center. Increasing the ligand-to-palladium ratio may be beneficial.
Formation of Palladium Black
Catalyst decomposition
This indicates the active Pd(0) species has precipitated out of the catalytic cycle.[5] Consider lowering the reaction temperature to 80-90 °C and increasing the reaction time.
Ester Hydrolysis
Base is too strong
If LC-MS analysis shows the presence of the corresponding carboxylic acid, switch to a milder base like Cs₂CO₃ or K₃PO₄.[6]
Side Reactions
Hydrodehalogenation (replacement of I with H)
This can occur if there are trace amounts of water. Ensure all reagents and solvents are scrupulously dry.
Conclusion
The Buchwald-Hartwig amination of ethyl 6-iodobenzofuran-3-carboxylate is a highly effective method for the synthesis of novel arylamine derivatives. The protocol detailed herein provides a reliable starting point for this transformation. Careful attention to the reaction setup, particularly the exclusion of air and moisture, is paramount for success. By understanding the underlying mechanism and potential pitfalls, researchers can effectively apply this powerful reaction to accelerate their research in drug discovery and materials science.
References
BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5.
BenchChem. (2025).
ChemSpider. (2006).
Pearson.
Wikipedia.
Chemistry LibreTexts. (2023).
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
ACS Publications. (2001).
WordPress.
PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
Troubleshooting low conversion rates with Ethyl 6-iodobenzofuran-3-carboxylate
A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates Welcome to the technical support center for Ethyl 6-iodobenzofuran-3-carboxylate. This guide is designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates
Welcome to the technical support center for Ethyl 6-iodobenzofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in cross-coupling reactions. As Senior Application Scientists, we understand that unexpected results are a part of research, but they don't have to be a roadblock. This document provides in-depth, field-proven insights to get your synthesis back on track.
Part 1: Foundational Checks - Is Your Reaction Set Up for Success?
Before diving into reaction-specific issues, it's crucial to verify the fundamentals. Low conversion is often traced back to foundational problems rather than complex mechanistic failures.
FAQ 1: I'm seeing little to no product formation. What are the very first things I should check?
This is the most common issue and typically points to a problem with one of three areas: the integrity of your reagents, the reaction conditions, or the activity of your catalyst.
Reagent Quality & Stability :
Starting Material Purity : How pure is your Ethyl 6-iodobenzofuran-3-carboxylate? Impurities from its synthesis can sometimes poison catalysts. If you synthesized it yourself, ensure it has been properly purified, for example, via recrystallization or column chromatography.[1][2]
Coupling Partner Integrity : Many common coupling partners are prone to degradation. Boronic acids, for instance, can undergo protodeboronation, especially if exposed to moisture.[3][4] It is always advisable to use fresh or properly stored reagents.
Solvent & Reagent Anhydrousness : Many cross-coupling reactions are sensitive to water. Ensure you are using dry solvents and that any bases used are anhydrous and finely powdered for better reproducibility.[4]
Inert Atmosphere :
The active Pd(0) species in most cross-coupling catalytic cycles is highly sensitive to oxygen.[3][4] Inadequate degassing of your solvent is a primary cause of catalyst death and low yields.
Actionable Advice : Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use or perform a minimum of three freeze-pump-thaw cycles.[3] Ensure the reaction is maintained under a positive pressure of inert gas throughout.
Catalyst Activity :
Source and Age : Is your palladium catalyst or pre-catalyst old or from a questionable source? Palladium complexes can degrade over time.
Pre-catalyst Activation : If using a Pd(II) pre-catalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. A failure in this step will halt the reaction before it begins.[5]
Troubleshooting Workflow: Initial Diagnosis
This workflow helps systematically identify the root cause of a failed reaction.
Caption: A logical workflow for initial troubleshooting steps.
Part 2: Reaction-Specific Troubleshooting Guides
Ethyl 6-iodobenzofuran-3-carboxylate is a versatile substrate for various palladium-catalyzed cross-coupling reactions. Below are guides tailored to the most common transformations.
A. Troubleshooting Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, its success is highly dependent on the delicate balance of the catalytic cycle.
This classic symptom points towards two likely culprits: oxygen contamination or a slow transmetalation step.
Oxygen Contamination : The homocoupling of boronic acids is often catalyzed by Pd(II) species, which form when the active Pd(0) catalyst is oxidized by trace oxygen. Rigorous degassing is the most critical preventative measure.
Slow Transmetalation : The transfer of the organic group from boron to palladium is a key step. If this is slow, it gives the catalyst time to decompose or participate in side reactions.
The Role of the Base : The base is not just a stoichiometric reagent; it activates the organoboron species. A weak or poorly soluble base can stall the reaction. Switching from K₂CO₃ to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ can dramatically increase the rate of transmetalation.[6][7]
Water Content : In many Suzuki reactions using inorganic bases, a small amount of water is necessary to facilitate the reaction, often in a biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O).[6] However, excessive water can promote protodeboronation.
Dehalogenation (replacement of iodine with hydrogen) is a common side reaction. It typically occurs after oxidative addition, where the Ar-Pd-I intermediate is intercepted before it can undergo transmetalation.
Cause : This side reaction can be promoted by certain bases or by high temperatures, which can lead to catalyst decomposition pathways.[3]
Solutions :
Lower the Temperature : High temperatures can accelerate catalyst decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.[3]
Change the Base : Some bases can be more prone to promoting dehalogenation. Screening different bases is a valuable optimization step.
Use a More Stable Catalyst System : Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can stabilize the palladium center, accelerating the desired reductive elimination over side reactions.[3][7]
Parameter
Condition A (Initial)
Condition B (Optimized)
Rationale for Change
Catalyst
Pd(PPh₃)₄
Pd(OAc)₂ + SPhos
SPhos is a bulky, electron-rich ligand that can accelerate oxidative addition and reductive elimination, outcompeting side reactions.[7]
Base
K₂CO₃
Cs₂CO₃
Cs₂CO₃ is more soluble in many organic solvents, providing a more effective basic environment and accelerating transmetalation.[6]
Solvent
DMF
Dioxane/H₂O (10:1)
A biphasic system is often optimal for Suzuki couplings with inorganic bases. DMF can sometimes decompose at high temperatures.[6]
Temperature
120 °C
90 °C
Lowering the temperature can reduce the rate of side reactions like dehalogenation and potential ester hydrolysis.
Table 1. Example of systematic optimization for a low-yielding Suzuki-Miyaura coupling.
B. Troubleshooting Sonogashira Couplings
The Sonogashira coupling is a powerful tool for installing alkyne moieties. Its main challenges often revolve around the dual-catalyst system (Palladium and Copper) and the stability of the alkyne.
This is a tell-tale sign of an issue with the balance between the palladium and copper catalysts.
Cause : The copper(I) co-catalyst, while essential for activating the alkyne, can also promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[8][9]
Solutions :
Rigorous Oxygen Exclusion : As with all cross-couplings, this is paramount. Ensure your solvent and reaction headspace are free of oxygen.
Amine Base Choice : The amine base (e.g., triethylamine, piperidine) is crucial. It acts as both a base and a ligand. Piperidine has been shown to be effective in some copper-free protocols.[10]
Go Copper-Free : If homocoupling is persistent, consider a copper-free Sonogashira protocol. These reactions often require a different base (e.g., Cs₂CO₃) and specific ligands but completely eliminate the Glaser coupling side reaction.[11][12]
C. Troubleshooting Heck Reactions
The Heck reaction couples the aryl iodide with an alkene. Selectivity and catalyst stability are the primary challenges.
Poor selectivity in Heck reactions is often due to the reversibility of the β-hydride elimination step, which can lead to double bond migration.[13]
Cause : The formation of regioisomers occurs when the double bond in the product migrates. The formation of the less-stable Z-isomer can also occur, though the E-isomer is generally favored.[13]
Solutions :
Ligand Choice : The ligand is critical for controlling selectivity. Bidentate phosphine ligands are often used to improve outcomes.
Jeffery Conditions : Using a tetraalkylammonium salt like n-Bu₄NCl can stabilize the palladium catalyst, prevent the formation of palladium black, and allow for milder reaction conditions, which can improve selectivity.[13]
Base Selection : The base neutralizes the HI formed during the reaction. A non-nucleophilic, hindered base is often preferred to avoid side reactions with the ester functionality.
D. Troubleshooting Buchwald-Hartwig Aminations
This reaction forms a C-N bond, which is ubiquitous in pharmaceuticals. The choice of base and ligand is especially critical.
This often points to an insufficiently strong base or an inappropriate ligand for the substrate.
Cause : The amination of electron-neutral or slightly electron-rich aryl halides like Ethyl 6-iodobenzofuran-3-carboxylate requires a strong base to deprotonate the amine and facilitate the catalytic cycle.[14] The ligand must also be bulky and electron-rich enough to promote the challenging reductive elimination step that forms the C-N bond.
Solutions :
Use a Stronger Base : Weak bases like K₂CO₃ are often ineffective. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are required.[5][14]
Use Modern Ligands : The success of this reaction relies heavily on specialized ligands. Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or XantPhos.[14][15] These ligands are designed to stabilize the palladium catalyst and accelerate the key steps of the catalytic cycle.
Caption: Common issues and solutions for different cross-coupling reactions.
This is the gold standard for removing dissolved oxygen from reaction solvents.
Place the solvent in a thick-walled flask (e.g., a Schlenk flask) with a stir bar. The flask should not be more than half full.
Freeze the solvent by placing the flask in a bath of liquid nitrogen until completely solid.
Apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath.
Allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid as it thaws.
Repeat steps 2-5 two more times for a total of three cycles.
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
Protocol 2: General Procedure for a Test Suzuki-Miyaura Reaction
Use this protocol with a reliable coupling partner like phenylboronic acid to confirm your setup, reagents, and catalyst are performing as expected.
To a flame-dried Schlenk tube under an inert atmosphere, add Ethyl 6-iodobenzofuran-3-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and a finely powdered base (e.g., Cs₂CO₃, 2.5 equiv).
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
Add the degassed solvent system (e.g., Dioxane/Water 10:1) via syringe.
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 90 °C).
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
If this control reaction works, your setup is sound, and the issue lies with your specific, more complex coupling partner. If it fails, revisit the foundational checks.
References
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online Forum]. Available at: [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Online Forum]. Available at: [Link]
Pinga, K. et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, May 2021.
BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromocarbazole. BenchChem Technical Support.
Prajapati, N. D. et al. (2015). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Der Pharma Chemica, 7(8):120-128.
Google Patents. (2021).
Abdel-Wahab, B. F. et al. (2010).
BenchChem. (2025).
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2011). First synthesis of 2-(benzofuran-2-yl)
OUCI. (n.d.).
Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. 14, 1028–1035.
BenchChem. (2025). Strategies to minimize byproduct formation in Heck reactions. BenchChem Technical Support.
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
ResearchGate. (2025).
Kyoto University. (n.d.). Lewis-acid-mediated ring-exchange reaction of dihydrobenzofurans and its application to the formal total synthesis of (–)-quinocarcinamide.
Organic Syntheses Procedure. (n.d.).
MDPI. (2026).
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
MDPI. (2025).
ChemRxiv. (n.d.).
ResearchGate. (2020).
LOCKSS. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS.
University of Windsor. (n.d.).
Macmillan Group. (2004). The Intramolecular Heck Reaction.
ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
PMC. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent.
BenchChem. (n.d.). Technical Support Center: Purification of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone.
PMC. (n.d.). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps.
Purification techniques for separating Ethyl 6-iodobenzofuran-3-carboxylate from unreacted starting materials
Welcome to the Advanced Chromatography & Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Ethyl 6-iod...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography & Purification Support Center.
As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Ethyl 6-iodobenzofuran-3-carboxylate . This compound is a highly valuable scaffold in drug discovery, particularly for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).
However, its purification is notoriously difficult. The presence of the heavy iodine atom creates unique polarizability effects, and the ester functional group is susceptible to hydrolysis during aggressive workups. Furthermore, in the development of benzofuran-containing therapeutics,[1].
Below, you will find quantitative data, troubleshooting FAQs explaining the causality behind our methods, and self-validating experimental protocols.
Part 1: Quantitative Data & Physicochemical Profiling
To design an effective purification strategy, we must first compare the target compound against its most common unreacted starting materials and byproducts.
Compound
Role in Synthesis
MW ( g/mol )
CLogP (est.)
pKa
Rf (Hexane:EtOAc 9:1)
Primary Removal Strategy
Ethyl 6-iodobenzofuran-3-carboxylate
Target Product
316.1
3.8
N/A
0.35
Silica Gel Chromatography
6-Iodobenzofuran-3-carboxylic acid
Unreacted SM (Esterification)
288.0
2.9
~3.8
0.05 (streaks)
Liquid-Liquid Extraction
Ethyl benzofuran-3-carboxylate
Unreacted SM (Iodination)
190.2
2.6
N/A
0.32
Gradient Chromatography
Ethyl 6-bromobenzofuran-3-carboxylate
Halogen Exchange Impurity
269.1
3.4
N/A
0.34
Recrystallization
Part 2: Troubleshooting FAQs (The "Why" and "How")
FAQ 1: How do I separate the target ester from unreacted 6-iodobenzofuran-3-carboxylic acid without causing ester hydrolysis?
The Challenge: After an esterification reaction, significant amounts of the starting carboxylic acid may remain.
The Causality: You must exploit the pKa difference. The unreacted carboxylic acid has a pKa of ~3.8. Why use saturated
NaHCO3
instead of
NaOH
for the extraction?
NaOH
provides a highly nucleophilic hydroxide ion that attacks the electrophilic carbonyl carbon of your target ethyl ester, causing premature saponification.
NaHCO3
is a weak base (conjugate acid
H2CO3
pKa ~ 6.3) that is strong enough to deprotonate the carboxylic acid into a water-soluble sodium salt, but insufficiently nucleophilic to cleave the ester bond. Standard purification of benzofuran-3-carboxylate derivatives frequently relies on [2].
FAQ 2: My product co-elutes with the non-iodinated starting material (ethyl benzofuran-3-carboxylate) during silica gel chromatography. How can I resolve this?
The Challenge: On standard bare silica, the target and the non-iodinated precursor have nearly identical Rf values.
The Causality: The addition of an iodine atom at the C6 position increases the molecular weight and polarizability (enhancing London dispersion forces) but does not significantly alter the overall dipole moment of the benzofuran core. On standard normal-phase silica, these opposing factors cancel out. To resolve this, you must transition to a highly non-polar solvent system with a very shallow gradient (e.g., Toluene:Hexane mixtures), which relies purely on the
π
π
interactions and polarizability differences rather than hydrogen bonding.
FAQ 3: I am observing a loss of iodine (dehalogenation) during purification. What is causing this?
The Challenge: The isolated yield of the iodinated product is lower than the crude NMR suggests, and a strong non-iodinated impurity peak appears post-column.
The Causality: Aryl carbon-iodine (C-I) bonds are relatively weak and highly sensitive to homolytic cleavage via ambient UV light, generating aryl radicals that abstract hydrogen from the solvent.
The Solution: You must wrap your chromatography column, collection test tubes, and rotary evaporator flasks in aluminum foil to block ambient light during the entire purification process. For structurally rigid benzofuran analogs, [3] that avoids prolonged exposure to silica-induced degradation.
Use this protocol to remove unreacted carboxylic acids and acidic phenolic byproducts.
Dilution: Dilute the crude reaction mixture (1.0 equiv) in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Ensure all solids are fully dissolved.
Alkaline Wash: Transfer to a separatory funnel. Add an equal volume of saturated aqueous
NaHCO3
. Invert gently and vent frequently to release
CO2
gas.
Phase Separation: Allow the layers to separate. The upper organic layer contains the target Ethyl 6-iodobenzofuran-3-carboxylate. The lower aqueous layer contains the unreacted acid.
Self-Validation Checkpoint: Test the pH of the aqueous phase (must be ≥ 7.5). To definitively confirm the successful extraction of the unreacted acid, transfer a 1 mL aliquot of the aqueous layer to a test tube and acidify to pH 2 using 1M HCl. The immediate formation of a white precipitate (the protonated 6-iodobenzofuran-3-carboxylic acid) self-validates that the impurity was successfully partitioned.
Drying: Wash the organic layer once with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure (in a foil-wrapped flask).
Protocol B: Precision Silica Gel Chromatography
Use this protocol to separate the target ester from non-iodinated neutrals.
Column Preparation: Pack a glass column with 230-400 mesh silica gel using Hexanes. Crucial: Wrap the entire column in aluminum foil to prevent UV-mediated deiodination.
Loading: Dissolve the crude organic extract in a minimum amount of Toluene (do not use polar solvents like DCM or EtOAc for loading, as they will cause band broadening). Load carefully onto the silica bed.
Elution: Run a shallow gradient starting at 100% Hexanes, slowly increasing to 95:5 Hexanes:EtOAc over 10 column volumes.
Self-Validation Checkpoint: Because the target ester and non-iodinated starting material have nearly identical Rf values, 1D TLC is insufficient. Perform a 2D-TLC on the target fractions. Spot the fraction, run in Hexane:EtOAc (95:5), dry the plate, rotate 90 degrees, and run in Toluene:Hexane (1:1). A single spot moving off the diagonal confirms the absolute absence of co-eluting non-iodinated impurities.
Part 4: Purification Workflow Visualization
Workflow for the isolation of Ethyl 6-iodobenzofuran-3-carboxylate from crude mixtures.
References
Title: Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules
Source: European Journal of Medicinal Chemistry (NIH PMC)
URL: [Link]
Title: Early Process Development of CH7057288, a Benzofuran-Containing Selective NTRK Inhibitor
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Reactivity Comparison Guide: Ethyl 6-iodobenzofuran-3-carboxylate vs. Ethyl 6-bromobenzofuran-3-carboxylate in Late-Stage Functionalization
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Thermodynamic principles, kinetic behavior, and practical experimental design for palladium-catalyzed cross-coupling. Executive...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: Thermodynamic principles, kinetic behavior, and practical experimental design for palladium-catalyzed cross-coupling.
Executive Summary
The benzofuran-3-carboxylate core is a privileged pharmacophore widely utilized in the development of kinase inhibitors, anti-arrhythmic agents, and novel therapeutics. During late-stage functionalization, the choice of halogen at the 6-position—specifically Ethyl 6-iodobenzofuran-3-carboxylate versus Ethyl 6-bromobenzofuran-3-carboxylate —dictates the entire synthetic strategy.
As a Senior Application Scientist, I approach this comparison not just as a choice of reagents, but as a fundamental thermodynamic divergence. The differential reactivity between the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds impacts catalyst selection, thermal budgets, and, critically, the chemoselectivity required to preserve the base-sensitive C3 ethyl ester group.
Mechanistic Foundations: The Thermodynamics of Oxidative Addition
The dichotomy in reactivity between these two substrates is rooted in their respective Carbon-Halogen Bond Dissociation Energies (BDE).
The C–I bond possesses a BDE of approximately 67.2 kcal/mol [1].
The C–Br bond is significantly stronger, with a BDE of approximately 82.6 kcal/mol [1].
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle initiates with the oxidative addition of the aryl halide to the Pd(0) active species. For aryl bromides, this insertion is typically the rate-determining step, requiring elevated temperatures to overcome the high activation barrier[2]. Conversely, the diffuse valence orbitals and larger atomic radius of iodine make the C–I bond highly susceptible to rapid oxidative addition, often shifting the rate-determining step to the subsequent transmetalation or reductive elimination phases[3].
This kinetic difference is not merely academic; it is the physical basis that allows chemists to perform complex benzofuran functionalizations under mild conditions[4].
Figure 1: Divergent oxidative addition kinetics in Pd-catalyzed cross-coupling.
Quantitative Reactivity Comparison
The following table synthesizes the practical implications of the thermodynamic differences when subjecting both substrates to a standard Suzuki-Miyaura coupling with phenylboronic acid.
Parameter
Ethyl 6-iodobenzofuran-3-carboxylate
Ethyl 6-bromobenzofuran-3-carboxylate
Mechanistic Causality
C–X BDE
~67.2 kcal/mol
~82.6 kcal/mol
Iodine's larger atomic radius weakens the C–X bond[1].
Oxidative Addition Rate
Fast (Facile)
Slow (Rate-Limiting)
Lower activation energy barrier for Pd(0) insertion into C–I[2].
Higher thermal energy is required to overcome the C–Br activation barrier.
Ester Hydrolysis Risk
Low
Moderate to High
Prolonged heating (>80°C) with aqueous bases (e.g., K2CO3) promotes unwanted saponification of the C3 ester.
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, experimental protocols must be designed as self-validating systems. The following workflow outlines a chemoselective cross-coupling methodology, emphasizing the causality behind each operational step.
Figure 2: Step-by-step self-validating workflow for comparative cross-coupling.
Protocol: Comparative Suzuki-Miyaura Coupling
Objective: Couple the 6-halo-benzofuran with a functionalized arylboronic acid while preserving the C3 ethyl ester.
Substrate & Standard Preparation:
Action: Weigh 1.0 mmol of the chosen benzofuran derivative and 1.2 mmol of arylboronic acid. Add 0.5 mmol of 1,3,5-trimethoxybenzene.
Causality: The addition of 1,3,5-trimethoxybenzene acts as an internal standard for quantitative NMR (qNMR), allowing for real-time yield validation without destructive workup.
Catalyst Loading & Degassing:
Action: Transfer to a Schlenk flask. Add Pd(PPh3)4 (1 mol% for Iodo; 5 mol% for Bromo). Add Toluene/H2O (4:1, 10 mL) that has been sparged with Argon for 30 minutes.
Causality: Dissolved oxygen acts as a biradical that irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, prematurely halting the catalytic cycle.
Thermal Activation:
Action: For the Iodo derivative, stir at 25°C. For the Bromo derivative, heat to 90°C.
Causality: The iodo compound reacts readily at room temperature. Heating the bromo compound is mandatory for oxidative addition, but introduces the risk of base-catalyzed ester hydrolysis.
In-Process Validation (LC-MS Tracking):
Action: Pull 50 µL aliquots at 1-hour intervals.
Self-Validation Logic: Bromine possesses a distinct 1:1 isotopic ratio (
79
Br and
81
Br), making the starting material easily identifiable as a doublet in the mass spectrum. Iodine is monoisotopic (
127
I), presenting a single sharp mass peak. The complete disappearance of these specific isotopic clusters validates 100% conversion, ensuring the reaction is not quenched prematurely.
Strategic Selection in Drug Development
Choosing between the iodo and bromo variants is a strategic decision balancing reactivity, cost, and molecular complexity:
Opt for Ethyl 6-iodobenzofuran-3-carboxylate when:
Functional Group Tolerance is Critical: The mild conditions (room temperature) prevent the saponification of the C3 ethyl ester, saving a subsequent re-esterification step in the synthetic route.
Orthogonal Functionalization is Required: If the target molecule contains another bromo-aryl group, using the iodo-benzofuran allows for highly chemoselective coupling at the iodine site first, leaving the bromine intact for a subsequent, higher-temperature coupling.
Opt for Ethyl 6-bromobenzofuran-3-carboxylate when:
Scaling for Process Chemistry: Aryl bromides are generally more atom-economical, possess greater shelf stability, and are significantly cheaper to procure at multi-kilogram scales compared to their iodo counterparts. If the downstream molecule is stable to heat and base, the bromo variant is the economically superior choice.
References
Title: Tetrameric Aryl Palladium Bromide ...
Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0)
Source: PMC (nih.gov)
Title: CuI-Catalyzed Domino Process to 2,3-Disubstituted Benzofurans from 1-Bromo-2-Iodobenzenes and β-Keto Esters
Source: ACS Publications
URL
HPLC method validation for determining Ethyl 6-iodobenzofuran-3-carboxylate purity
Optimizing and Validating HPLC Methods for Ethyl 6-iodobenzofuran-3-carboxylate Purity: A Comparative Guide As a Senior Application Scientist, I frequently encounter the challenge of developing robust analytical methods...
Author: BenchChem Technical Support Team. Date: April 2026
Optimizing and Validating HPLC Methods for Ethyl 6-iodobenzofuran-3-carboxylate Purity: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of developing robust analytical methods for halogenated aromatic intermediates. Ethyl 6-iodobenzofuran-3-carboxylate (CAS: 1363405-51-9) is a highly valuable building block in pharmaceutical synthesis, often utilized in catalytic cross-coupling reactions where the iodine atom serves as a reactive handle.
Determining the purity of this compound is not merely a box-checking exercise; it requires a scientifically sound, self-validating analytical procedure. The recent overhaul of the International Council for Harmonisation (ICH) guidelines—specifically ICH Q2(R2)[1]—and the United States Pharmacopeia (USP) General Chapter <1225>[2] mandate a lifecycle approach to method validation. This guide objectively compares standard Reverse Phase (RP) C18 chromatography against a Phenyl-Hexyl stationary phase, providing empirical data, mechanistic insights, and self-validating protocols to establish a highly reliable purity assay.
The Mechanistic "Why": Column Chemistry Selection
When analyzing benzofuran derivatives, many laboratories default to a standard C18 column[3]. However, standard C18 columns rely purely on hydrophobic dispersive forces. While adequate for many small molecules, halogenated benzofurans present unique selectivity challenges—specifically, separating the target from unhalogenated precursors (e.g., Ethyl benzofuran-3-carboxylate) or positional isomers (e.g., 5-iodo vs. 6-iodo variants).
By employing a Phenyl-Hexyl stationary phase instead of a C18, we introduce orthogonal retention mechanisms that drastically improve performance:
π−π
Interactions : The electron-rich phenyl ring of the stationary phase interacts strongly with the aromatic benzofuran core.
Halogen Bonding : The heavy, polarizable iodine atom at the 6-position exhibits specific, strong interactions with the phenyl phase, significantly enhancing selectivity for the iodinated species over non-iodinated impurities.
Chromatographic Performance Comparison
To demonstrate this, we compared the performance of both columns under identical mobile phase conditions. The quantitative data below highlights why Phenyl-Hexyl is the superior choice for this specific analyte.
Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)
Halogen bonding provides distinct selectivity for the iodinated target.
*Resolution measured against the critical pair: uniodinated Ethyl benzofuran-3-carboxylate.
Analytical Workflow & Lifecycle Management
Under the ICH Q2(R2) and ICH Q14 frameworks, method development and validation are no longer isolated events but parts of a continuous lifecycle driven by predefined objectives[4]. The diagram below illustrates the logical progression from development to a validated state.
Caption: Logical workflow for HPLC method development and ICH Q2(R2) validation lifecycle.
Experimental Protocol: A Self-Validating System
Trustworthiness in analytical chemistry is built on protocols that verify their own performance before any unknown sample is quantified. According to USP <1225>, the validity of an analytical procedure can be verified only by laboratory studies[2]. The following protocol incorporates a strict System Suitability Test (SST) to ensure the system is "fit for purpose" prior to every run.
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Rationale: TFA acts as an ion-pairing agent and suppresses the ionization of any residual acidic silanols on the column, ensuring sharp peak shapes.
Mobile Phase B : 100% Acetonitrile (MeCN).
Gradient Program : 40% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 40% B for 5 minutes (equilibration).
Step 2: Chromatographic Conditions
Column : Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.
Flow Rate : 1.0 mL/min.
Column Temperature : 35°C. Rationale: Thermostatting the column is critical for retention time reproducibility, especially for temperature-sensitive
π−π
interactions.
Detection : UV at 254 nm.
Step 3: Sample & Standard Preparation
Diluent : 50:50 Water:MeCN.
Working Standard : Dissolve reference standard Ethyl 6-iodobenzofuran-3-carboxylate in diluent to a nominal concentration of 0.5 mg/mL.
Step 4: System Suitability Testing (SST) - The Self-Validation Step
Before injecting samples, inject a resolution mixture containing the target compound and its uniodinated precursor.
Acceptance Criteria : Resolution (
Rs
) > 2.0, Tailing Factor (
Tf
) ≤ 1.5, and %RSD of 5 replicate standard injections ≤ 1.0%. If the system fails these criteria, the run is automatically invalidated, preventing the generation of erroneous data.
ICH Q2(R2) Validation Results
Following the ICH Q2(R2) framework[1], the optimized Phenyl-Hexyl method was subjected to full validation. The guideline emphasizes that the reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision[1]. Furthermore, USP <1225> Category I requirements mandate rigorous quantitation of major components[5].
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validating an analytical method for complex halogenated aromatics like Ethyl 6-iodobenzofuran-3-carboxylate requires moving beyond generic C18 columns. By leveraging the specific
π−π
and halogen-bonding interactions of a Phenyl-Hexyl stationary phase, we achieve superior specificity and resolution. When coupled with a self-validating SST protocol, this method fully complies with the rigorous standards set forth by ICH Q2(R2) and USP <1225>, ensuring that the analytical data generated is both scientifically defensible and regulatory-compliant.
References
validation of analytical procedures q2(r2) - ICH
Source: ich.org
URL:[Link]
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline
Source: qbdgroup.com
URL:[Link]
usp31nf26s1_c1225, General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES
Source: uspbpep.com
URL:[Link]
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS
Source: uspbpep.com
URL:[Link]
Comparing leaving group ability of iodine in Ethyl 6-iodobenzofuran-3-carboxylate
Comparative Analysis of Leaving Group Efficacy: Iodine in Ethyl 6-iodobenzofuran-3-carboxylate for Late-Stage Functionalization As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, the strateg...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of Leaving Group Efficacy: Iodine in Ethyl 6-iodobenzofuran-3-carboxylate for Late-Stage Functionalization
As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, the strategic selection of leaving groups for late-stage transition-metal catalysis is paramount. Benzofuran derivatives, particularly those functionalized at the C6 position, are highly privileged structures utilized in the development of novel therapeutics, ranging from Escherichia coli DsbA inhibitors to high-affinity imaging agents for Alzheimer's disease[1][2].
This guide provides an objective, data-driven comparison of the leaving group ability of iodine in Ethyl 6-iodobenzofuran-3-carboxylate against alternative halogens and pseudohalogens (bromine, chlorine, and triflate). By dissecting the causality behind reaction kinetics and providing a self-validating experimental protocol, this document serves as a definitive resource for researchers optimizing cross-coupling workflows.
Mechanistic Causality: The Superiority of the C6-Iodine
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Negishi, Buchwald-Hartwig), the catalytic cycle is frequently bottlenecked by the oxidative addition of the Pd(0) active species into the aryl-halide (C–X) bond. The efficacy of the leaving group at the C6 position of the benzofuran-3-carboxylate scaffold is governed by three primary factors:
Bond Dissociation Energy (BDE): The C–I bond is significantly weaker (~65 kcal/mol) than both the C–Br (~81 kcal/mol) and C–Cl (~96 kcal/mol) bonds. This lower thermodynamic barrier directly translates to a lower activation energy for the insertion of the transition metal[3].
Atomic Polarizability: Iodine is a large, highly polarizable atom. During the transition state of oxidative addition, this polarizability stabilizes the developing charge distribution as the electron-rich Pd(0) center attacks the electrophilic carbon, accelerating the reaction rate by orders of magnitude compared to bromine or chlorine[4].
Scaffold-Specific Electronic Activation: The ethyl carboxylate group at the C3 position acts as an electron-withdrawing group (EWG). Through inductive and resonance effects across the fused bicyclic system, it pulls electron density away from the benzene ring. This makes the C6 position more electrophilic, establishing a synergistic effect with the highly polarizable iodine atom to create an exceptionally reactive electrophile.
Comparative Performance Matrix
To objectively evaluate Ethyl 6-iodobenzofuran-3-carboxylate against its alternatives, the following table summarizes the quantitative kinetic and operational parameters associated with each leaving group at the C6 position.
Leaving Group (C6 Position)
Bond Dissociation Energy (kcal/mol)
Relative Oxidative Addition Rate
Typical Pd Loading (mol %)
Required Temperature (°C)
Operational Verdict
-I (Iodine)
~65
Exceptionally Fast (
103−104
)
1 - 2%
20 - 50
Optimal: Best for sensitive substrates; lowest catalyst loading.
-OTf (Triflate)
N/A (Sulfonate)
Very Fast (
102−103
)
2 - 5%
40 - 60
Strong Alternative: Prone to hydrolysis; requires inert conditions.
-Br (Bromine)
~81
Moderate (
101
)
5 - 10%
80 - 100
Standard: Cost-effective but requires harsher thermal conditions.
Data synthesis indicates that while aryl bromides are common, the rapid kinetics of aryl iodides prevent catalyst degradation and suppress undesired side reactions (e.g., protodehalogenation or homocoupling)[3][4].
Catalytic Cycle & Kinetic Bottlenecks
The diagram below illustrates the fundamental logic of the cross-coupling cycle, emphasizing exactly where the iodine leaving group exerts its kinetic dominance.
Pd-catalyzed cross-coupling cycle highlighting the oxidative addition kinetic bottleneck.
To demonstrate the superior reactivity of the iodine leaving group, the following protocol details the Suzuki-Miyaura cross-coupling of Ethyl 6-iodobenzofuran-3-carboxylate with a model boronic acid. This workflow is designed as a self-validating system , incorporating internal checkpoints to ensure reaction integrity.
Objective: Synthesis of Ethyl 6-phenylbenzofuran-3-carboxylate.
Action: Add the benzofuran substrate, phenylboronic acid, and K₃PO₄ to an oven-dried Schlenk tube. Evacuate the vessel and backfill with Argon (repeat 3x).
Causality: Pd(0) intermediates are highly susceptible to oxidation by atmospheric O₂. Rigorous degassing prevents the formation of inactive Pd(II)-peroxo complexes, ensuring the catalytic cycle initiates efficiently without stalling.
Solvent Addition & Catalyst Introduction:
Action: Add sparged 1,4-Dioxane/H₂O via syringe, followed by the rapid addition of Pd(dppf)Cl₂ under positive Argon flow.
Causality: Dioxane provides excellent solubility for the organic components, while water is essential to dissolve the K₃PO₄ base and generate the reactive boronate species required for the transmetalation step. The bidentate dppf ligand is specifically chosen to enforce a cis-geometry on the Pd center, facilitating rapid reductive elimination and suppressing undesired protodehalogenation.
Reaction Initiation & Self-Validation Monitoring:
Action: Seal the tube and heat to a mild 50 °C for 2 hours.
Validation Checkpoint 1 (Visual): The reaction mixture should transition from a pale orange suspension to a deep red/brown homogeneous solution. Failure state: If a black precipitate forms rapidly, it indicates "Pd-black" deposition (catalyst death), likely due to incomplete degassing or ligand starvation.
Validation Checkpoint 2 (Analytical): Monitor via TLC (Hexanes:EtOAc 9:1). The starting iodide (typically running at R_f ~0.6) should completely disappear, replaced by a new, highly UV-active spot (R_f ~0.5) corresponding to the extended conjugation of the cross-coupled product. Because of the highly reactive C–I bond, full conversion should be observed within 2 hours; if using the bromine analog, this step would typically require 8–12 hours at 90 °C[4].
Quench and Workup:
Action: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Extract the aqueous layer once with EtOAc, combine the organic layers, and dry over anhydrous Na₂SO₄.
Causality: The brine wash effectively partitions and removes the aqueous base and polar boronic acid byproducts (e.g., boric acid), leaving the crude benzofuran product isolated in the organic phase for subsequent flash column chromatography.
Analytical Reference Standards for Ethyl 6-iodobenzofuran-3-carboxylate in GC-MS: A Comprehensive Comparison Guide
Executive Summary In drug development and medicinal chemistry, Ethyl 6-iodobenzofuran-3-carboxylate (CAS: 1363405-51-9) serves as a critical halogenated scaffold for palladium-catalyzed cross-coupling reactions (e.g., Su...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In drug development and medicinal chemistry, Ethyl 6-iodobenzofuran-3-carboxylate (CAS: 1363405-51-9) serves as a critical halogenated scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to synthesize complex therapeutics. However, analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique analytical bottlenecks. This guide objectively compares the performance of different tiers of analytical reference standards and provides a self-validating GC-MS methodology designed to overcome the inherent challenges of halogenated benzofuran analysis.
Mechanistic Primer: The GC-MS Challenge of Halogenated Benzofurans
As a Senior Application Scientist, I frequently observe two primary failure modes when laboratories attempt to quantify1[1] without appropriate reference materials or optimized methods:
Thermal Lability and Deiodination: The carbon-iodine (C-I) bond is highly susceptible to thermal cleavage. If the GC injection port is maintained at standard high temperatures (e.g., 280°C–300°C) or if active silanol sites are present in the liner, the compound undergoes thermal deiodination before reaching the column. This artificially inflates the abundance of the des-iodo artifact (m/z 189) and compromises quantitation accuracy.
Isomeric Ambiguity in Electron Ionization (EI): Regioisomers of benzofurans (e.g., 5-iodo vs. 6-iodo vs. 7-iodo) produce 2[2]. Because the mass spectrometer cannot definitively differentiate these isomers based on fragmentation alone, absolute reliance is placed on chromatographic retention time. This strict dependency dictates the need for an isomerically pure reference standard.
Comparison of Reference Standard Tiers
Choosing the correct grade of reference standard is the foundational step in building a robust analytical method.
Tier 1: ISO 17034 Certified Reference Materials (CRMs): Manufactured under strict metrological guidelines, these standards are. They guarantee the absolute absence of positional isomers (like the 5-iodo analog) and provide SI-traceable quantitative accuracy via quantitative NMR (qNMR) or gravimetric preparation.
Tier 2: Research-Grade Analytical Standards (>95% Purity): Suitable for qualitative screening. While the overall chemical purity is high, these lots often contain trace amounts of regioisomers carried over from the 3[3] used during synthesis.
Tier 3: In-House Synthesized Standards: Often purified via flash chromatography, these standards lack rigorous metrological traceability. They are prone to co-eluting impurities that cause matrix effects and peak tailing in the GC-MS.
Quantitative Performance Comparison
Parameter
Tier 1: ISO 17034 CRM
Tier 2: Research Grade (>95%)
Tier 3: In-House Synthesized
Isomeric Purity
>99.9% (Certified isomer-free)
Variable (Often contains 5-iodo)
Highly variable
Concentration Accuracy
± 0.5% (qNMR / Gravimetric)
± 5.0% (Area % FID)
Uncertified
GC-MS Peak Tailing Factor
1.00 – 1.05
1.10 – 1.30
> 1.30 (Due to active impurities)
Limit of Quantitation (LOQ)
5 ng/mL
25 ng/mL
> 50 ng/mL
Metrological Traceability
SI-traceable
Lot-specific COA only
None
Best Use Case
Method Validation, QA/QC
Qualitative R&D, Screening
Early-stage synthesis checks
Standardized GC-MS Experimental Protocol
To ensure data integrity, the following protocol is designed as a self-validating system . It mitigates thermal deiodination and ensures high chromatographic resolution.
Phase 1: System Suitability Test (SST)
Causality: Before running the benzofuran standard, you must prove the system is inert.
Inject a 1 µg/mL solution of 4-bromofluorobenzene (BFB).
Evaluate the MS tune. The ratio of the m/z 95 to m/z 174 ions must be >0.5. If lower, the ion source is contaminated or the inlet is actively degrading halogenated species. Do not proceed until the inlet is serviced.
Phase 2: GC-MS Methodology
Column Selection: Use an4[4] (30 m × 0.25 mm, 0.25 µm). Rationale: Standard columns contain active silanol groups that interact with the polarizable iodine atom, causing severe peak tailing. Ultra Inert columns prevent this.
Inlet Conditions: Pulsed Splitless mode. Temperature strictly set to 250°C. Rationale: 250°C is the optimal thermodynamic sweet spot—hot enough to volatilize the MW 316.09 compound, but cool enough to prevent thermal cleavage of the C-I bond. Use an Ultra Inert liner with deactivated glass wool.
Oven Program: Initial hold at 80°C for 1 min. Ramp at 15°C/min to 300°C. Hold for 5 min.
MS Parameters: Electron Ionization (EI) at 70 eV. Transfer line: 280°C. Ion source: 230°C. Scan range: m/z 50–400.
GC-MS Fragmentation Pathway
Understanding the EI fragmentation of Ethyl 6-iodobenzofuran-3-carboxylate is essential for setting up Selected Ion Monitoring (SIM) methods. The molecular ion ([M]⁺ m/z 316) is highly stable, but undergoes distinct competitive pathways: thermal/EI-induced deiodination and ester cleavage.
Primary EI-MS fragmentation pathways of Ethyl 6-iodobenzofuran-3-carboxylate at 70 eV.
Conclusion
For the GC-MS analysis of Ethyl 6-iodobenzofuran-3-carboxylate, the combination of thermal lability and isomeric interference makes the choice of reference standard paramount. While Research-Grade materials suffice for early-stage synthesis confirmation, quantitative assays and method validations strictly require ISO 17034 Certified Reference Materials to ensure isomeric purity. Coupling these high-tier standards with an Ultra Inert, temperature-optimized GC-MS protocol ensures reproducible, artifact-free data.
References
GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers
Source: ResearchGate
URL:[Link][2]
GC AND GC/MS: Your Essential Resource for Columns & Supplies
Source: Agilent Technologies
URL:[Link][4]
Validating Computational Models of Ethyl 6-Iodobenzofuran-3-Carboxylate Binding Affinity: A Comparative Guide for Kinase Inhibitor Design
Executive Summary Accurately predicting the binding affinity of halogenated compounds remains a significant hurdle in structure-based drug design. Ethyl 6-iodobenzofuran-3-carboxylate is a critical synthetic scaffold and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Accurately predicting the binding affinity of halogenated compounds remains a significant hurdle in structure-based drug design. Ethyl 6-iodobenzofuran-3-carboxylate is a critical synthetic scaffold and pharmacophore for potent pan-TRK (Tropomyosin receptor kinase) inhibitors, such as the clinical candidate CH7057288[1].
This guide provides an objective, data-driven comparison of three computational modeling paradigms—AutoDock Vina (Empirical Docking), GROMACS MM-PBSA (End-Point Free Energy), and Schrödinger FEP+ (Alchemical Free Energy Perturbation)—against a ground-truth Surface Plasmon Resonance (SPR) experimental baseline. As we will demonstrate, the success of a computational model in this chemical space hinges entirely on its ability to accurately parameterize the halogen bond (the
σ
-hole effect)[2].
Biological Context & The Halogen Bond Challenge
In the development of NTRK1 inhibitors, the benzofuran-3-carboxylate core anchors the molecule within the ATP-binding pocket. The substitution of an iodine atom at the 6-position is not merely for steric bulk; it forms a highly directional, stabilizing halogen bond with the backbone carbonyl oxygen of the kinase hinge region (e.g., Met592)[1].
The Computational Challenge: Halogens like iodine exhibit an anisotropic charge distribution. While the equatorial region of the iodine atom is electronegative, the polar region (along the C–I bond axis) features a localized area of positive electrostatic potential known as the σ
-hole [2]. Standard molecular mechanics (MM) force fields assign a uniform, isotropic negative point charge to halogens. Consequently, basic docking and standard MD simulations fundamentally fail to recognize the
σ
-hole, leading to severe underestimations of binding affinity for iodinated compounds.
To establish a self-validating ground truth for our computational models, we utilize Surface Plasmon Resonance (SPR) to measure the absolute binding free energy (
ΔGexp
) of a congeneric series of ethyl 6-substituted-benzofuran-3-carboxylates to the NTRK1 kinase domain.
Protocol 1: SPR Validation Workflow
Causality: SPR is chosen over endpoint biochemical assays because it provides real-time, label-free kinetic data (
kon
,
koff
), allowing for the precise derivation of the equilibrium dissociation constant (
Kd
) without fluorescent interference.
Self-Validation System: Every run includes Larotrectinib as a positive control (known
Kd
) and a 2% DMSO blank to correct for bulk refractive index shifts.
Surface Preparation: Immobilize recombinant human NTRK1 kinase domain (residues 507-796) onto a Series S Sensor Chip CM5 via standard amine coupling until a target density of 3000 Response Units (RU) is achieved.
Analyte Preparation: Prepare a 2-fold dilution series of the benzofuran derivatives (H, F, Cl, Br, I substitutions at the 6-position) from 0.1 µM to 10 µM in running buffer (HBS-EP+ with 2% DMSO).
Binding Assay: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and DMSO blanks). Fit the data to a 1:1 Langmuir binding model to derive the
Kd
. Calculate the experimental free energy:
ΔGexp=RTln(Kd)
.
Computational Methodologies & Protocols
We evaluated three distinct computational approaches to predict the binding affinity of this congeneric series.
Method A: High-Throughput Docking (AutoDock Vina)
Rationale: Serves as the baseline for empirical scoring functions that utilize standard point-charge models[3].
Preparation: Prepare ligands and the NTRK1 receptor using AutoDockTools, assigning standard Gasteiger charges.
Grid Definition: Define a 20 × 20 × 20 Å grid box centered on the NTRK1 hinge region (Met592).
Execution: Run docking with an exhaustiveness parameter of 16 to ensure conformational convergence.
Method B: End-Point Free Energy (GROMACS MM-PBSA)
Rationale: Incorporates explicit solvent dynamics and entropic approximations, but relies on standard GAFF (General AMBER Force Field) parameters which lack
σ
-hole representation.
Simulation: Run 50 ns explicit solvent MD (TIP3P water) of the docked complex.
Sampling: Extract 100 snapshots from the final 10 ns of the trajectory.
Calculation: Compute binding free energy using the Poisson-Boltzmann Surface Area (PBSA) method.
Method C: Alchemical Free Energy Perturbation (Schrödinger FEP+)
Rationale: A rigorous statistical mechanics approach utilizing the OPLS4 force field. OPLS4 automatically places a positive off-center point charge (a "virtual site") on the iodine atom, explicitly modeling the
σ
-hole[4].
Self-Validation System: Cycle closure hysteresis. The perturbation map must form closed thermodynamic cycles (e.g., I
→
Br
→
Cl
→
I). A cycle is only validated if the net
ΔΔG
sums to
0±0.5
kcal/mol.
System Setup: Prepare the NTRK1-ligand complex using the Protein Preparation Wizard (pH 7.4). Assign OPLS4 parameters to generate virtual sites for the halogens.
Map Generation: Construct a perturbation map connecting the congeneric series.
MD Simulation: Solvate in a TIP3P water box. Run 5 ns of MD per
λ
window (16 windows) in the NPT ensemble (300 K, 1 atm). Causality: The NPT ensemble is strictly required to allow volume fluctuations, ensuring realistic solvent density changes as the ligand is alchemically mutated.
Analysis: Calculate
ΔΔG
using the Bennett Acceptance Ratio (BAR) method.
Computational validation workflow comparing Docking, MM-PBSA, and FEP+ against SPR.
Comparative Performance Data
The following table summarizes the predicted binding free energies (
ΔGcalc
) against the SPR-derived ground truth (
ΔGexp
) for the ethyl 6-substituted-benzofuran-3-carboxylate series binding to NTRK1.
Ligand (6-Position)
SPR
ΔGexp
(kcal/mol)
AutoDock Vina
ΔGcalc
MM-PBSA
ΔGcalc
FEP+ (OPLS4)
ΔGcalc
-H
-7.20
-7.00
-7.50
-7.30
-F
-7.50
-7.30
-7.80
-7.60
-Cl
-8.40
-7.80
-8.20
-8.30
-Br
-9.10
-8.00
-8.50
-8.90
-I (Target)
-10.30
-8.10
-8.60
-10.10
RMSE (kcal/mol)
-
1.15
0.85
0.15
Compute Time / Ligand
-
< 1 min
~12 hours
~18 hours (GPU)
Mechanistic Insights & Causality
The data clearly illustrates a divergence in predictive accuracy as the polarizability and size of the halogen increase.
Failure of Point-Charge Models (Vina & MM-PBSA): While AutoDock Vina and MM-PBSA perform adequately for the hydrogen and fluorine derivatives, their accuracy collapses for the bromine and iodine analogs. Because these models assign a uniform negative charge to the iodine atom, they treat the interaction between the 6-iodo group and the electronegative backbone carbonyl of Met592 as a repulsive clash. Consequently, they severely underestimate the binding affinity of Ethyl 6-iodobenzofuran-3-carboxylate (error of >1.7 kcal/mol).
Success of FEP+ (OPLS4): FEP+ achieves an exceptional RMSE of 0.15 kcal/mol. By utilizing the OPLS4 force field, which introduces a virtual positive site on the iodine atom, FEP+ accurately simulates the electrostatic attraction between the iodine's
σ
-hole and the kinase hinge region[4]. Furthermore, the rigorous alchemical thermodynamic cycle perfectly captures the desolvation penalties associated with the bulky iodine atom.
Alchemical thermodynamic cycle for calculating relative binding free energy in FEP+.
Conclusion
When validating computational models for halogenated scaffolds like Ethyl 6-iodobenzofuran-3-carboxylate, traditional docking and standard MD approaches are insufficient due to their inability to model
σ
-hole interactions. For lead optimization and accurate binding affinity predictions, deploying FEP+ with advanced force fields (like OPLS4) is scientifically mandatory to prevent false negatives in the drug discovery pipeline.
References
Oki, T., et al. "Early Process Development of CH7057288, a Benzofuran-Containing Selective NTRK Inhibitor." Organic Process Research & Development, 2024.[Link]
Lu, Y., et al. "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery." Molecules, 2016.[Link]
Lu, C., et al. "OPLS4: Improving Force Field Accuracy on Challenging Regimes of Chemical Space." Journal of Chemical Theory and Computation, 2021.[Link]
Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 2010.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Benzofuran-3-carboxylic acid derivatives are highly privileged scaffolds in medicinal chemistry. Specifically, 6-iodobenzofuran-3-carboxylic acid and its ethyl ester (Ethyl 6-iodobenzofuran-3-carboxylate) serve as critical building blocks in the synthesis of biologically active molecules, including dihydronaphtho[2,3-b]benzofuran derivatives targeting NTRK fusion-gene-positive cancers[1] and amiodarone analogs with potent antifungal and antiarrhythmic properties[2].
This guide provides an objective, data-driven comparison of the spectroscopic properties (NMR, IR, MS) of the ester and its corresponding acid, detailing the underlying physicochemical principles and providing self-validating experimental protocols for their interconversion.
Causality in Spectroscopic Shifts: The Ester-to-Acid Transition
When converting Ethyl 6-iodobenzofuran-3-carboxylate to 6-iodobenzofuran-3-carboxylic acid, the structural change from an ethyl ester to a free carboxylic acid fundamentally alters the molecule's electronic environment and intermolecular interactions.
Infrared (IR) Spectroscopy : The ester exhibits a sharp, unassociated carbonyl (C=O) stretch around 1715–1730 cm⁻¹. Upon hydrolysis to the acid, the molecules form strong intermolecular hydrogen-bonded dimers in the solid state. This dimerization weakens the C=O double bond character, shifting the absorption frequency significantly lower to ~1674 cm⁻¹[3]. Additionally, a broad O-H stretching band emerges between 2500–3300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) :
¹H NMR : The ester features a characteristic aliphatic ethyl signature: a quartet near 4.34 ppm and a triplet near 1.30 ppm[3]. Hydrolysis cleaves this group, replacing it with a highly deshielded, broad carboxylic acid proton signal typically observed around 12.98–13.02 ppm in DMSO-d₆[3].
¹³C NMR : The removal of the electron-donating ethyl group and the transition to a free acid deshields the carbonyl carbon. Consequently, the ¹³C C=O signal shifts downfield from ~163.4 ppm (ester) to ~166.0–167.4 ppm (acid)[3].
Mass Spectrometry (MS) : The molecular weight decreases from 316.09 Da (Ester, C₁₁H₉IO₃) to 288.04 Da (Acid, C₉H₅IO₃)[4], providing a definitive mass shift for reaction monitoring.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectral Comparison (400 MHz)
Structural Feature
Ethyl 6-iodobenzofuran-3-carboxylate (CDCl₃)
6-iodobenzofuran-3-carboxylic acid (DMSO-d₆)
COOH Proton
N/A
~13.00 ppm (br s, 1H)
Benzofuran H-2
~8.20 ppm (s, 1H)
~8.60 ppm (s, 1H)
Aromatic Protons (H-4, H-5, H-7)
7.40 – 7.90 ppm (m, 3H)
7.50 – 8.00 ppm (m, 3H)
Ester -CH₂-
4.34 ppm (q, J = 7.1 Hz, 2H)
N/A
Ester -CH₃
1.30 ppm (t, J = 7.1 Hz, 3H)
N/A
Table 2: ¹³C NMR Spectral Comparison (100 MHz)
Carbon Environment
Ethyl 6-iodobenzofuran-3-carboxylate
6-iodobenzofuran-3-carboxylic acid
Carbonyl (C=O)
~163.4 ppm
~166.5 ppm
Benzofuran C-2
~154.0 ppm
~155.0 ppm
C-I (C-6)
~90.0 ppm
~91.0 ppm
Ester -CH₂-
60.6 ppm
N/A
Ester -CH₃
14.2 ppm
N/A
Table 3: IR and Mass Spectrometry (MS) Data
Analytical Method
Ethyl 6-iodobenzofuran-3-carboxylate
6-iodobenzofuran-3-carboxylic acid
IR (C=O Stretch)
1715 – 1730 cm⁻¹ (Sharp)
1670 – 1680 cm⁻¹ (Strong)
IR (O-H Stretch)
N/A
2500 – 3300 cm⁻¹ (Broad)
ESI-MS [M+H]⁺
m/z 317.0
m/z 288.9
Experimental Methodologies
Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 6-iodobenzofuran-3-carboxylate
Expert Insight: We utilize a mixed solvent system (EtOH/H₂O) to ensure the highly lipophilic ester remains in solution while providing the necessary aqueous environment for the hydroxide nucleophile. Conventional heating at 50 °C accelerates the saponification without degrading the benzofuran core[3].
Reaction Setup : Suspend Ethyl 6-iodobenzofuran-3-carboxylate (1.0 mmol) in a mixture of ethanol (4 mL) and 5% aqueous NaOH (4 mL).
Execution : Stir the mixture at 50 °C for 2–4 hours.
Self-Validation Step: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The starting material (R_f ~0.6) will disappear, and the baseline will show the highly polar sodium salt of the acid.
Workup & Precipitation : Pour the cooled reaction mixture into 10 mL of ice-cold distilled water. Slowly add dilute HCl (1M) dropwise under continuous stirring until the pH reaches ~2.
Causality: The free acid is highly insoluble in cold water compared to its sodium salt. Acidification forces the immediate precipitation of 6-iodobenzofuran-3-carboxylic acid as a crystalline solid, effectively separating it from aqueous byproducts.
Isolation : Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual NaCl, and dry under high vacuum at 40 °C overnight.
Protocol 2: Spectroscopic Acquisition
NMR Preparation : For the ester, CDCl₃ is the optimal solvent. For the acid, use anhydrous DMSO-d₆.
Causality: The carboxylic acid is poorly soluble in CDCl₃. Furthermore, DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the COOH proton and preventing rapid exchange. This allows the ~13.0 ppm signal to be clearly resolved rather than broadening into the baseline.
IR Preparation : Use Attenuated Total Reflectance (ATR) FT-IR for solid samples. Ensure the diamond/ZnSe crystal is thoroughly cleaned with isopropanol between the ester and acid measurements to prevent cross-contamination of the closely related C=O signals.
Workflow Visualization
Experimental workflow for the hydrolysis and subsequent spectroscopic validation of the acid.
Navigating the Disposal of Ethyl 6-Iodobenzofuran-3-Carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe a...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 6-iodobenzofuran-3-carboxylate, a halogenated organic compound. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, designed to protect laboratory personnel and minimize environmental impact.
Immediate Safety Considerations: The First Line of Defense
Before initiating any disposal procedures, it is imperative to handle ethyl 6-iodobenzofuran-3-carboxylate with the appropriate personal protective equipment (PPE). The potential for skin and eye irritation, common with many organic compounds, necessitates a cautious approach.[1][2]
Table 1: Essential Personal Protective Equipment (PPE)
PPE Item
Specifications
Rationale
Eye Protection
Tightly fitting safety goggles or a face shield.
To prevent accidental splashes from contacting the eyes.
Hand Protection
Chemical-resistant gloves (e.g., nitrile).
To avoid direct skin contact. Always inspect gloves for integrity before use.
Protective Clothing
A laboratory coat worn fully buttoned.
To protect skin and personal clothing from contamination.
All handling of ethyl 6-iodobenzofuran-3-carboxylate and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[3]
The Disposal Workflow: A Step-by-Step Protocol
The cornerstone of proper chemical waste management lies in correct segregation. As an iodinated organic molecule, ethyl 6-iodobenzofuran-3-carboxylate must be disposed of as halogenated organic waste .[3][4] Mixing it with non-halogenated waste streams can lead to complex and costly disposal processes and potential chemical incompatibilities.[5]
Step 1: Waste Collection
Select a Compatible Container: Use a designated, leak-proof waste container made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting lid.
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label should clearly read "Hazardous Waste" and "Halogenated Organic Waste."[3]
Detail the Contents: On the hazardous waste label, meticulously list all constituents of the waste, including ethyl 6-iodobenzofuran-3-carboxylate and any solvents or other chemicals present. Provide the approximate percentage of each component.
Step 2: Waste Storage
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated and properly marked SAA within the laboratory. This area should be under the control of the laboratory personnel.
Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate the impact of any potential leaks or spills.
Segregation from Incompatibles: Ensure the halogenated waste is stored separately from incompatible waste streams, such as acids, bases, and oxidizers.[3]
Step 3: Arranging for Disposal
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full, or if the research project is complete, contact your institution's EHS department to schedule a waste pickup.
Provide Complete Documentation: Ensure the hazardous waste label is fully and accurately completed. Your EHS department will rely on this information for proper disposal according to federal, state, and local regulations.
The following diagram illustrates the decision-making process for the disposal of ethyl 6-iodobenzofuran-3-carboxylate.
Caption: Disposal decision workflow for ethyl 6-iodobenzofuran-3-carboxylate.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. For larger spills, evacuate the area and contact your institution's EHS department immediately.[3]
By adhering to these procedures, researchers can ensure the safe handling and disposal of ethyl 6-iodobenzofuran-3-carboxylate, upholding the principles of laboratory safety and environmental stewardship.
References
National Center for Biotechnology Information. (2009). Benzofuran derivatives and the thyroid. PubMed. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
Temple University. (n.d.). Halogenated Solvents in Laboratories.
Personal protective equipment for handling Ethyl 6-iodobenzofuran-3-carboxylate
Advanced Safety & Operational Protocol: Handling Ethyl 6-iodobenzofuran-3-carboxylate As a Senior Application Scientist, establishing a rigorous, causality-driven safety protocol is paramount when handling specialized ha...
As a Senior Application Scientist, establishing a rigorous, causality-driven safety protocol is paramount when handling specialized halogenated organic compounds like Ethyl 6-iodobenzofuran-3-carboxylate (CAS: 1363405-51-9) . This guide synthesizes mechanistic toxicology with field-proven laboratory safety standards to provide drug development professionals with a self-validating operational framework.
Mechanistic Toxicology: The "Why" Behind the PPE
To understand the strict handling requirements for Ethyl 6-iodobenzofuran-3-carboxylate, one must look at the structural biology of halogenated benzofurans. The introduction of a heavy halogen (iodine) at the 6-position significantly increases the molecule's lipophilicity, enhancing its ability to permeate biological membranes.
Research demonstrates that halogenated benzofuran derivatives exhibit potent cytotoxic activity, often inducing apoptosis in various cell lines by triggering the overproduction of Reactive Oxygen Species (ROS) and elevating Thiobarbituric Acid Reactive Substances (TBARS)[1][2]. Because these compounds are highly selective and toxic at micromolar concentrations, preventing dermal absorption and inhalation is a critical safety mandate[1][2].
Table 1: Cytotoxicity Profile of Halogenated Benzofuran Derivatives (Quantitative Rationale for PPE)
The following data illustrates the micromolar potency of related halogenated benzofurans, underscoring the severe hazard of unprotected exposure[1][2].
Cell Line
Cancer / Tissue Type
Observed IC50 Range (µM)
Mechanistic Impact
HL60
Acute Leukemia
~0.1
Severe apoptosis induction
A549
Lung Carcinoma
3.5 ± 0.6
High ROS production / TBARS elevation
HepG2
Hepatocellular
3.8 ± 0.5
High ROS production / TBARS elevation
K562
Chronic Leukemia
~5.0
Apoptosis induction
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling highly active halogenated organics. The following matrix outlines the required engineering and personal controls, grounded in OSHA’s Laboratory Standard (29 CFR 1910.1450)[3].
Table 2: PPE & Engineering Control Specifications
Control Category
Specification
Mechanistic Rationale
Quantitative Standard / Replacement
Engineering
Certified Chemical Fume Hood
Prevents inhalation of lipophilic dust/vapors[4][5].
Face velocity: 80–120 fpm. Verify monitor prior to each use.
Dermal (Hands)
Double Nitrile or Viton Gloves
Halogenated organics rapidly permeate standard latex[4][6].
Thickness: ≥ 0.12 mm. Replace every 2 hours or upon contamination.
Ocular
Splash-proof Chemical Goggles
Protects against ocular absorption and mucosal irritation[4][5].
ANSI Z87.1 compliant. Inspect for micro-cracks daily.
Body
Flame-resistant Lab Coat
Prevents particulate accumulation on personal clothing[4].
100% Cotton / Nomex. Launder weekly via certified service.
Self-Validating Operational Protocol
Every step in this workflow includes a built-in validation check. Do not proceed to the next step unless the current validation parameter is met.
Step 1: Fume Hood Certification & Setup
Action: Turn on the chemical fume hood, clear all unnecessary clutter to ensure laminar flow, and verify the digital airflow monitor.
Validation Check: The monitor must display a face velocity between 80 and 120 fpm . If the monitor is uncalibrated, blank, or in an alarm state, the protocol is automatically halted.
Step 2: Dermal Barrier Verification
Action: Don double-layered Nitrile or Viton gloves.
Causality: Double-gloving ensures a secondary barrier remains intact if the primary barrier is compromised by chemical degradation or physical puncture[4][6].
Validation Check: Perform a pneumatic inflation test (blow ambient air into the glove and twist the cuff to trap it) to check for micro-punctures before donning.
Step 3: Material Handling & Transfer
Action: Weigh Ethyl 6-iodobenzofuran-3-carboxylate using anti-static weigh boats strictly inside the fume hood. Keep the sash pulled down to the lowest workable height.
Causality: Anti-static materials prevent the aerosolization of fine, highly active powders, mitigating inhalation risks.
Validation Check: Ensure the analytical balance is zeroed and the hood sash is physically resting below the designated safe operational marker (typically 18 inches).
Step 4: Halogenated Waste Segregation
Action: Collect all spent compound, reaction solvents, and contaminated consumables in a dedicated, chemically compatible container (e.g., high-density polyethylene).
Causality: Commingling halogenated waste with non-halogenated streams, acids, or heavy metals can trigger hazardous exothermic reactions or generate highly toxic by-products. Furthermore, halogenated waste requires specialized, high-temperature incineration[6].
Validation Check: The waste container must have a completed "Hazardous Waste Tag" with the "Halogenated Solvents" box explicitly checked before any waste is introduced[6].
Step 5: Emergency Spill Containment
Action: In the event of a localized spill (<50g or <500 mL), immediately cover the area with an inert, dry absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like paper towels[4][6].
Causality: Inert materials prevent secondary reactions. Sweeping must be done with non-sparking tools to prevent ignition of any co-solvents.
Validation Check: Ensure the spill area is fully dry and visually free of chemical residue before removing the perimeter containment and disposing of the absorbent as halogenated waste.